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[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine Documentation Hub

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  • Product: [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
  • CAS: 1803604-58-1

Core Science & Biosynthesis

Foundational

Solubility data for bromothiophen cyclobutyl methanamine derivatives

An In-Depth Technical Guide to the Solubility of Bromothiophen Cyclobutyl Methanamine Derivatives Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavai...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Bromothiophen Cyclobutyl Methanamine Derivatives

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For novel chemical entities such as bromothiophen cyclobutyl methanamine derivatives, a thorough understanding of their solubility characteristics is paramount during the early stages of drug discovery and development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining and optimizing the solubility of this specific class of compounds. We will explore the key physicochemical drivers of solubility, present detailed protocols for both kinetic and thermodynamic solubility assessment, and discuss strategies for solubility enhancement. This document is intended for researchers, medicinal chemists, and formulation scientists working to advance new thiophene-based therapeutics.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility can lead to low and variable bioavailability, making it difficult to achieve therapeutic concentrations in the body and often leading to the failure of otherwise promising drug candidates.[3][4]

The class of compounds encompassing bromothiophen cyclobutyl methanamine derivatives presents a unique set of challenges and opportunities. The thiophene ring, a common scaffold in medicinal chemistry, is known for its metabolic stability and diverse biological activities.[5][6][7] However, thiophene itself is generally insoluble in water.[8][9] The presence of a bromine atom can further increase lipophilicity. Conversely, the cyclobutyl methanamine side chain introduces a basic nitrogen atom, which can be protonated to form salts, potentially enhancing aqueous solubility.[10][11] Therefore, a systematic and in-depth investigation of the solubility of these derivatives is essential for their successful development as therapeutic agents.

This guide will provide a framework for understanding and manipulating the solubility of bromothiophen cyclobutyl methanamine derivatives, from early high-throughput screening to definitive thermodynamic measurements.

Physicochemical Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For bromothiophen cyclobutyl methanamine derivatives in aqueous media, the following factors are of primary importance:

Molecular Structure
  • Thiophene and Bromine: The bromothiophene core is inherently lipophilic.[12][13] Thiophene is insoluble in water but soluble in many organic solvents.[8] The bromine substituent further contributes to this lipophilicity.

  • Cyclobutyl Methanamine Side Chain: This portion of the molecule introduces several key features. The cyclobutyl group adds to the nonpolar surface area. Crucially, the primary amine (methanamine) is a basic center.[10] This amine's ability to form hydrogen bonds with water can contribute to solubility.[14][15][16]

pH and pKa

The basicity of the amine group is arguably the most critical handle for modulating solubility.[11] The pKa of the amine will determine the pH at which it becomes protonated.

  • At a pH below the pKa, the amine will exist predominantly in its protonated, cationic form (an ammonium salt). This ionized form is generally much more water-soluble than the neutral form.

  • At a pH above the pKa, the amine will be in its neutral, less soluble form.

Therefore, determining the pKa of each derivative is a crucial first step in any solubility investigation.

Solid-State Properties

The crystalline form of a compound can have a significant impact on its solubility.[2]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

  • Amorphous vs. Crystalline: Amorphous forms are generally more soluble than their crystalline counterparts due to their higher free energy.[4]

  • Salt Forms: Formation of different salts (e.g., hydrochloride, sulfate, tartrate) can dramatically alter the dissolution rate and equilibrium solubility.

Temperature

The effect of temperature on solubility is compound-specific and should be determined experimentally. For most solids dissolving in a liquid, solubility increases with temperature.

Methodologies for Solubility Determination

Solubility can be measured in two primary ways: kinetically and thermodynamically.[3][17] The choice of method depends on the stage of drug development and the required accuracy.[18]

Kinetic Solubility Assays (High-Throughput Screening)

Kinetic solubility is often used in the early stages of drug discovery to rank-order large numbers of compounds.[3][18] These methods measure the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates out of an aqueous buffer.[3][19]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the bromothiophen cyclobutyl methanamine derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[18]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity begins to increase significantly above the background.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DMSO_Stock Prepare 10 mM Stock in DMSO Serial_Dilution Serially Dilute in DMSO Plate DMSO_Stock->Serial_Dilution Transfer Transfer to Aqueous Buffer Plate Serial_Dilution->Transfer Incubate Incubate with Shaking Transfer->Incubate Read Measure Turbidity (Nephelometry) Incubate->Read Plot Plot Turbidity vs. Concentration Read->Plot Determine Determine Precipitation Point Plot->Determine

Caption: Workflow for high-throughput kinetic solubility screening.

Thermodynamic Solubility Assays (The Gold Standard)

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the most widely accepted technique for its determination.[17][19]

  • Preparation: Add an excess amount of the solid bromothiophen cyclobutyl methanamine derivative to a series of vials containing the desired aqueous buffer (e.g., buffers at various pH values, simulated gastric fluid, or simulated intestinal fluid).[19]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[19]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is advisable to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.

Diagram: Thermodynamic Solubility Workflow

G Start Add Excess Solid to Buffer Equilibrate Agitate at Constant Temp (24-72 hours) Start->Equilibrate Separate Centrifuge or Settle Equilibrate->Separate Sample Filter Supernatant Separate->Sample Analyze_Solid Analyze Remaining Solid (XRPD) Separate->Analyze_Solid Quantify Analyze by HPLC-UV Sample->Quantify Result Equilibrium Solubility Value Quantify->Result

Caption: Shake-flask method for determining thermodynamic solubility.

Data Presentation and Interpretation

For a comprehensive understanding, solubility data for a series of bromothiophen cyclobutyl methanamine derivatives should be summarized in a structured table.

Table 1: Hypothetical Solubility Data for Bromothiophen Cyclobutyl Methanamine Analogs

Compound IDR-Group on ThiopheneKinetic Solubility (µM) at pH 7.4Thermodynamic Solubility (µg/mL) at pH 7.4pKa (Amine)
BTCM-001H55429.2
BTCM-0025-Cl23158.8
BTCM-0035-OCH₃68559.5
BTCM-0044-F45339.0

This data is illustrative and not based on experimental results.

Strategies for Solubility Enhancement

If the intrinsic solubility of a promising derivative is found to be low, several strategies can be employed to improve it:

  • pH Adjustment: For these basic compounds, formulating at a lower pH where the amine is protonated is the most straightforward approach to increase solubility.[18]

  • Salt Formation: Synthesizing and screening different pharmaceutically acceptable salts (e.g., hydrochloride, mesylate, tartrate) can identify a salt form with optimal solubility and stability.

  • Co-solvents: The addition of co-solvents such as ethanol, propylene glycol, or polyethylene glycol can increase the solubility of lipophilic compounds.[18]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their apparent solubility.[18]

  • Solid Dispersions: Creating an amorphous solid dispersion of the API in a polymer matrix can significantly enhance its dissolution rate and apparent solubility.[4]

Conclusion

The solubility of bromothiophen cyclobutyl methanamine derivatives is a multifaceted property governed by the interplay of the lipophilic bromothiophene core and the basic cyclobutyl methanamine side chain. A systematic approach, beginning with high-throughput kinetic screening and progressing to definitive thermodynamic shake-flask measurements, is essential for characterizing these compounds. Understanding the pKa of the amine functionality is critical, as it provides a direct avenue for solubility modulation through pH adjustment and salt formation. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to assess and optimize the solubility of this promising class of therapeutic agents, thereby increasing their potential for clinical success.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
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Sources

Exploratory

Introduction: Bridging Privileged Scaffolds for Modern Drug Discovery

An In-Depth Technical Guide to the Structural Analysis of 5-Bromothiophene Cyclobutyl Scaffolds In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 5-Bromothiophene Cyclobutyl Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable structural and electronic properties. The thiophene ring is one such "privileged pharmacophore," valued for its versatile biological activities and synthetic accessibility.[1][2] Specifically, the 5-bromothiophene moiety serves as a linchpin for chemical innovation; the bromine atom is not merely a substituent but a reactive handle for introducing molecular diversity through powerful methods like the Suzuki cross-coupling reaction.[3][4][5][6][7][8] This allows for the systematic exploration of a compound's structure-activity relationship (SAR).

When this versatile heterocycle is combined with a cyclobutane ring, a scaffold of significant interest emerges. The cyclobutane motif is far from being a simple saturated linker. Its inherent ring strain forces it into a non-planar, puckered or "butterfly" conformation, which distinguishes it from more flexible alkanes or rigid aromatic rings.[9][10][11][12] In drug design, incorporating a cyclobutane ring can offer several advantages: it can enhance metabolic stability, introduce conformational rigidity to orient pharmacophoric groups precisely, reduce planarity to improve solubility, and serve as a three-dimensional bioisostere for larger or more complex groups.[13]

Understanding the precise three-dimensional architecture of 5-bromothiophene cyclobutyl scaffolds is therefore paramount for rational drug design. The orientation of the thiophene ring relative to the cyclobutane, the puckering of the four-membered ring, and the spatial arrangement of all substituents dictate how the molecule interacts with its biological target. This guide provides a comprehensive overview of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling—used to elucidate the nuanced structural features of these promising scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Conformation in Solution

NMR spectroscopy is the cornerstone technique for determining the structure of molecules in solution, providing critical insights into atomic connectivity, the chemical environment of nuclei, and through-space proximities that define conformation.

Expertise & Causality: Why NMR is Essential

For a 5-bromothiophene cyclobutyl scaffold, a multi-technique NMR approach is not just beneficial; it is necessary.

  • ¹H and ¹³C NMR form the foundation, confirming the presence of key functional groups and providing a census of the proton and carbon environments. The chemical shifts are highly sensitive to the electronic effects of the thiophene ring and the steric environment of the puckered cyclobutane.[14]

  • Two-dimensional (2D) NMR , particularly Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), is used to rigorously establish the bonding network. COSY reveals which protons are coupled (i.e., on adjacent carbons), allowing for the tracing of the cyclobutyl and thiophene spin systems. HSQC correlates each proton directly to its attached carbon, providing unambiguous carbon assignments.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) is the key to unlocking the 3D structure in solution. This experiment detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. For this scaffold, NOESY can distinguish between cis and trans isomers of the cyclobutane ring and reveal the preferred orientation of the thiophene ring relative to its cyclobutyl substituents.[15]

Protocol: A Self-Validating Workflow for NMR Analysis
  • Sample Preparation:

    • Step 1: Dissolve ~5-10 mg of the purified 5-bromothiophene cyclobutyl compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Causality: A deuterated solvent is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum. The choice of solvent is critical; it must fully dissolve the compound without reacting with it.

    • Step 2: Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

    • Causality: This removes any particulate matter that could degrade the spectral quality by disrupting the magnetic field homogeneity.

  • Data Acquisition:

    • Step 1: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field.

    • Causality: The lock signal corrects for magnetic field drift over time, ensuring stable measurements. Shimming optimizes the field homogeneity across the sample volume, resulting in sharp, well-resolved peaks, which is crucial for accurate coupling constant measurements.

    • Step 2: Acquire a standard ¹H spectrum to assess sample concentration and purity.

    • Step 3: Systematically acquire ¹³C, COSY, HSQC, and NOESY spectra.

    • Causality: This hierarchical approach ensures that the foundational data (¹H, ¹³C) is sound before proceeding to the more complex 2D experiments that rely on this information for interpretation. The NOESY experiment typically requires a longer acquisition time and a specific "mixing time" parameter, which is optimized to detect the desired spatial correlations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation Prep1 Dissolve in Deuterated Solvent Prep2 Filter into NMR Tube Prep1->Prep2 Removes particulates Acq1 Lock & Shim Prep2->Acq1 Acq2 Acquire 1D Spectra (¹H, ¹³C) Acq1->Acq2 Ensures resolution Acq3 Acquire 2D Spectra (COSY, HSQC, NOESY) Acq2->Acq3 Confirms basic structure Analysis1 Assign Signals (1D & 2D) Acq3->Analysis1 Analysis2 Determine Connectivity (COSY) Analysis1->Analysis2 Analysis3 Establish 3D Proximity (NOESY) Analysis2->Analysis3 Analysis4 Propose Solution Conformation Analysis3->Analysis4

NMR analysis workflow for structural determination.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides invaluable data on the solution-state conformation, single-crystal X-ray crystallography delivers an unambiguous, high-resolution snapshot of the molecule's structure in the solid state. This technique is considered the "gold standard" for determining the precise three-dimensional arrangement of atoms.

Expertise & Causality: Why X-ray Crystallography is Definitive

X-ray crystallography provides empirical data on the fundamental parameters of molecular geometry.

  • Bond Lengths and Angles: It measures the precise distances and angles between atoms, confirming the puckered nature of the cyclobutane ring.[16][17] The degree of puckering can be quantified and compared across different derivatives.[18]

  • Absolute Stereochemistry: For chiral molecules, anomalous dispersion methods can be used to determine the absolute configuration without ambiguity.

  • Conformational Details: The technique definitively reveals the relative orientation of the 5-bromothiophene plane to the cyclobutane ring and establishes whether substituents are in axial or equatorial-like positions.[18][19]

  • Intermolecular Interactions: The resulting crystal structure also shows how molecules pack together in the solid state, revealing important non-covalent interactions like hydrogen bonds or π-stacking of the thiophene rings, which can be relevant for material properties and understanding crystal packing forces.[15]

Protocol: A Self-Validating Workflow for X-ray Crystallography
  • Crystal Growth (The Critical Step):

    • Step 1: Select a suitable solvent system in which the compound has moderate solubility.

    • Step 2: Use a controlled crystallization technique, such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Causality: The goal is to grow a single, well-ordered crystal of sufficient size (~0.1-0.3 mm) without defects. Slow crystal growth is essential to allow molecules to pack into a regular, repeating lattice. The quality of the crystal directly determines the quality of the diffraction data and the final structure.

  • Data Collection and Structure Solution:

    • Step 1: Mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer.

    • Causality: The cold stream (typically ~100 K) minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • Step 2: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

    • Step 3: Process the diffraction data and solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Step 4: Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.

    • Causality: The refinement process is a self-validating system. Statistical indicators like the R-factor are used to quantify the "goodness of fit" between the model and the experimental data, ensuring the final structure is a chemically sensible and statistically sound representation of the molecule.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Refinement cluster_output Structural Output Crystal1 Prepare Saturated Solution Crystal2 Slow Evaporation or Vapor Diffusion Crystal1->Crystal2 Crystal3 Harvest Single Crystal Crystal2->Crystal3 Data1 Mount Crystal & Cool (100 K) Crystal3->Data1 Data2 Collect Diffraction Data Data1->Data2 Data3 Solve & Refine Structure Data2->Data3 Output1 Bond Lengths & Angles Data3->Output1 Output2 Conformation & Stereochemistry Data3->Output2 Output3 Intermolecular Packing Data3->Output3 Final Definitive 3D Structure Output1->Final Output2->Final Output3->Final

X-ray crystallography workflow from crystal to structure.
Data Presentation: Key Structural Parameters

Quantitative data from X-ray crystallography is best summarized in a table. The following represents typical parameters obtained for a substituted cyclobutane ring.

ParameterDescriptionTypical ValueSignificance
C-C Bond Length Average C-C bond distance within the cyclobutane ring.1.55 - 1.57 ÅLonger than in alkanes (~1.53 Å), indicative of ring strain.[13][17]
Puckering Angle (γ) The angle defining the deviation of the ring from planarity.158° - 175°Quantifies the "butterfly" conformation; a value of 180° would be planar.[18]
Dihedral Angle (φ) Torsion angle between substituents on adjacent carbons.VariesDefines the relative orientation of substituents (e.g., axial vs. equatorial).
Transannular Distance Distance between diagonally opposite carbon atoms (C1···C3).2.1 - 2.2 ÅIndicates the degree of ring puckering and proximity of substituents.[18]

Computational Modeling: A Synergy of Prediction and Validation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful in silico toolkit that complements experimental data.[20] It allows for the exploration of conformational landscapes, prediction of spectroscopic properties, and analysis of electronic features that are difficult to measure directly.

Expertise & Causality: The Predictive Power of In Silico Methods
  • Conformational Analysis: Computational models can calculate the relative energies of different cyclobutane puckering conformations and the energy barrier for ring inversion, providing a dynamic picture that complements the static view from X-ray crystallography.[12][19]

  • Spectroscopic Prediction: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts.[7][8] Comparing these predicted spectra to the experimental data serves as a powerful validation of the proposed structure and conformation. Discrepancies can point to environmental effects (like solvent interactions) not captured in the gas-phase model.

  • Electronic Properties: Calculations can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. This is invaluable for predicting sites of reactivity and understanding how the scaffold might engage in polar interactions with a biological target.

Methodology: A Synergistic and Iterative Workflow

The true power of computational modeling is realized when it is used in concert with experimental techniques.

  • Model Building: Construct a 3D model of the 5-bromothiophene cyclobutyl scaffold.

  • Geometry Optimization: Perform a geometry optimization using an appropriate level of theory (e.g., B3LYP functional with a 6-31G* basis set).

    • Causality: This process finds the lowest energy (most stable) conformation of the molecule. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum and not a transition state.

  • Property Calculation: Using the optimized geometry, calculate desired properties such as NMR chemical shifts, vibrational frequencies, or electronic surfaces.

  • Comparison and Refinement: Compare the calculated data (e.g., NMR shifts) with the experimental results from NMR and the geometric parameters with those from X-ray crystallography.

    • Causality: A strong correlation between experimental and computed data provides high confidence in the structural assignment. This synergistic loop allows for a more complete and validated understanding of the molecule's structure and behavior.

Synergistic_Workflow Exp Experimental Data (NMR, X-ray) Validation Comparison & Validation Exp->Validation Provides real-world data Comp Computational Model (DFT) Comp->Validation Provides theoretical prediction Structure Validated 3D Structural & Electronic Profile Validation->Structure High Confidence Structure->Exp Guides new experiments Structure->Comp Refines model

Synergistic workflow combining experimental and computational methods.

Conclusion

The structural analysis of 5-bromothiophene cyclobutyl scaffolds is a multi-faceted endeavor that requires the integrated application of advanced analytical techniques. NMR spectroscopy elucidates the molecule's structure and dominant conformation in the solution phase, which is most relevant to its biological activity. X-ray crystallography provides a definitive, high-resolution picture of the solid-state structure, unambiguously defining stereochemistry and geometric parameters. Finally, computational modeling acts as a powerful predictive and validation tool, bridging the experimental data and providing deeper insight into the scaffold's conformational dynamics and electronic nature.

A thorough understanding derived from this synergistic approach is not an academic exercise; it is a prerequisite for success in modern drug discovery. By precisely defining the three-dimensional architecture of these scaffolds, researchers can make informed decisions in the design of new derivatives, optimize their interactions with biological targets, and ultimately accelerate the development of novel and effective therapeutics.

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  • ResearchGate. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

  • PubMed. (2020, October 26). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

  • LookChem. (n.d.). Emerging applications of 5-bromo-1-pentene in medicine. Retrieved from [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

Sources

Foundational

Literature review of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine analogues

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine Analogues This guide provides a comprehensive technical overview of a promising...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine Analogues

This guide provides a comprehensive technical overview of a promising class of compounds, [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine analogues, for researchers, scientists, and professionals in drug development. By leveraging established principles of medicinal chemistry and pharmacology, this document outlines the rationale for their design, proposes synthetic pathways, and details methodologies for their biological evaluation.

Introduction: The Rationale for a Novel Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. The strategic combination of privileged structural motifs is a well-established approach to generating new chemical entities with desirable pharmacological properties. The scaffold of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine brings together two key moieties: the 5-bromothiophene ring and a cyclobutylmethanamine core. This unique combination is predicted to offer significant advantages in the pursuit of new central nervous system (CNS) active agents.

The thiophene ring is a versatile heterocycle found in numerous FDA-approved drugs and is known to be a bio-isosteric replacement for the phenyl ring, often leading to improved metabolic stability and binding affinity.[1][2] Thiophene derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6][7] The bromine substitution on the thiophene ring provides a crucial handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space.[8][9]

The incorporation of a cyclobutane ring into drug candidates is a strategy that has gained considerable traction.[10] Unlike more flexible cycloalkanes, the rigid and puckered conformation of the cyclobutane ring can confer a favorable pre-organization for binding to biological targets, potentially leading to increased potency and selectivity.[11] Furthermore, the cyclobutane motif can enhance pharmacokinetic properties by improving metabolic stability.[11][12] The cyclobutylamine moiety itself is a key component in several biologically active compounds.[13][14][15]

Given these individual merits, the combination of a 5-bromothiophene and a cyclobutylmethanamine core presents a compelling starting point for the development of novel therapeutics, particularly those targeting monoamine transporters, which are implicated in a variety of neurological and psychiatric disorders.[16][17]

Proposed Synthesis of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine and its Analogues

General Synthetic Workflow

The proposed synthetic scheme is outlined below. This pathway is designed to be amenable to the production of a library of analogues through the variation of the starting materials and reagents.

Synthetic_Workflow cluster_0 Step 1: Synthesis of the Cyclobutanone Intermediate cluster_1 Step 2: Reduction and Cyclization cluster_2 Step 3: Reductive Amination 5-bromothiophene 5-bromothiophene AlCl3 AlCl3 (Friedel-Crafts Acylation) 5-bromothiophene->AlCl3 succinic_anhydride succinic_anhydride succinic_anhydride->AlCl3 intermediate_1 4-(5-bromothiophen-2-yl)-4-oxobutanoic acid AlCl3->intermediate_1 intermediate_1_2 4-(5-bromothiophen-2-yl)-4-oxobutanoic acid wolff_kishner Wolff-Kishner Reduction intermediate_1_2->wolff_kishner intermediate_2 4-(5-bromothiophen-2-yl)butanoic acid wolff_kishner->intermediate_2 polyphosphoric_acid Polyphosphoric Acid (Intramolecular Acylation) intermediate_2->polyphosphoric_acid cyclobutanone 1-(5-bromothiophen-2-yl)cyclobutan-1-one polyphosphoric_acid->cyclobutanone cyclobutanone_2 1-(5-bromothiophen-2-yl)cyclobutan-1-one NH3_NaBH3CN NH3, NaBH3CN cyclobutanone_2->NH3_NaBH3CN final_product [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine NH3_NaBH3CN->final_product

Caption: A proposed synthetic workflow for [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(5-bromothiophen-2-yl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add succinic anhydride portion-wise at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of 5-bromothiophene in dry dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 1-(5-bromothiophen-2-yl)cyclobutan-1-one

  • Subject the 4-(5-bromothiophen-2-yl)-4-oxobutanoic acid to Wolff-Kishner reduction conditions (hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol) to reduce the ketone to a methylene group, affording 4-(5-bromothiophen-2-yl)butanoic acid.

  • Treat the resulting butanoic acid derivative with a dehydrating agent such as polyphosphoric acid at an elevated temperature to induce intramolecular Friedel-Crafts acylation, leading to the formation of the cyclobutanone ring.

  • Purify the cyclobutanone intermediate using column chromatography.

Step 3: Synthesis of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

  • Dissolve the 1-(5-bromothiophen-2-yl)cyclobutan-1-one in methanol.

  • Add an excess of ammonia in methanol.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the final compound by column chromatography to yield [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine.

Predicted Pharmacological Profile and Mechanism of Action

Based on the structural features of the core scaffold, it is hypothesized that these analogues will primarily act as monoamine reuptake inhibitors. Monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for the treatment of depression, anxiety, and other CNS disorders.[16][17]

The cyclobutylmethylamine moiety is a common feature in compounds that interact with these transporters. The thiophene ring, particularly with a halogen substituent, can engage in various interactions within the binding pockets of these proteins.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Monoamines monoamine Monoamine (Dopamine, Serotonin, Norepinephrine) vesicle->monoamine Release transporter Monoamine Transporter (DAT, SERT, NET) reuptake Reuptake transporter->reuptake monoamine->transporter Binding for Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding analogue [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine Analogue analogue->transporter Inhibition signal Signal Transduction receptor->signal

Caption: Proposed mechanism of action: inhibition of monoamine reuptake at the synapse.

Structure-Activity Relationship (SAR) Insights and Analogue Design

To explore the therapeutic potential of this scaffold, a systematic investigation of the structure-activity relationships is crucial. The following table outlines potential modifications and their predicted impact on biological activity.

Modification SiteProposed ModificationPredicted Impact on Activity and Rationale
Thiophene Ring Replace bromine with other halogens (Cl, F) or small alkyl groups.Altering the electronic properties and size of the substituent can modulate binding affinity and selectivity for different monoamine transporters.[18]
Introduce substituents at the 3 or 4-position.Probing for additional binding pockets and influencing the overall conformation of the molecule.
Cyclobutane Ring Introduce substituents (e.g., methyl, hydroxyl).The rigid nature of the cyclobutane ring means that even small substituents can significantly alter the spatial arrangement of other functional groups, impacting receptor fit.[10][11]
Explore stereoisomers (cis/trans).Stereochemistry can be critical for biological activity, with one isomer often being significantly more potent than the other.[19]
Amine Group N-methylation or N,N-dimethylation.Can influence potency, selectivity, and blood-brain barrier penetration.
Introduction of larger N-alkyl or N-aryl groups.May lead to interactions with different regions of the transporter binding site, potentially altering the selectivity profile.

Key Experimental Protocols for Characterization

A thorough biological evaluation is essential to validate the therapeutic potential of the synthesized analogues. The following protocols provide a framework for this characterization.

Overall Workflow for Biological Evaluation

Biological_Evaluation_Workflow synthesis Synthesis of Analogues in_vitro_binding In Vitro Binding Assays (DAT, SERT, NET) synthesis->in_vitro_binding in_vitro_uptake In Vitro Uptake Inhibition Assays in_vitro_binding->in_vitro_uptake Active Compounds adme_tox In Vitro ADME/Tox Profiling in_vitro_uptake->adme_tox Potent Inhibitors in_vivo_behavior In Vivo Behavioral Assays (e.g., Forced Swim Test) adme_tox->in_vivo_behavior Favorable Profile lead_optimization Lead Optimization in_vivo_behavior->lead_optimization Efficacious Compounds

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Introduction & Structural Analysis[1] This guide details the operational protocols for utilizing [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (referred to herein as BTCM ) in reductive amination reactions. BTCM is a h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1]

This guide details the operational protocols for utilizing [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (referred to herein as BTCM ) in reductive amination reactions.

BTCM is a high-value pharmacophore building block. Its structural utility lies in the cyclobutyl ring, which acts as a rigid spacer, restricting conformational freedom and improving metabolic stability compared to flexible alkyl chains. However, this scaffold presents specific synthetic challenges that standard "textbook" protocols often fail to address.

Critical Reactivity Profile
  • Neopentyl-like Sterics: The primary amine is attached to a methylene group adjacent to a quaternary carbon (the 1-position of the cyclobutyl ring). This creates a "neopentyl" steric environment. While the amine is nucleophilic, the intermediate imine is sterically crowded, making formation slow and prone to hydrolysis.

  • Thiophene Sensitivity: The thiophene ring is electron-rich. While generally robust, it can polymerize under strong Lewis acidic conditions if not buffered.

  • Bromine Lability: The C-Br bond at the 5-position is vital for downstream cross-coupling (e.g., Suzuki-Miyaura). Crucially, catalytic hydrogenation (Pd/C + H2) must be avoided as it will cause rapid hydrodehalogenation (loss of the bromine).

Decision Matrix & Workflow

Select the appropriate protocol based on your carbonyl partner.

G Start Carbonyl Partner Selection Aldehyde Reactive Aldehyde (Aliphatic/Aromatic) Start->Aldehyde Ketone Ketone or Hindered Aldehyde Start->Ketone MethodA Method A: STAB Protocol (Mild, 1-Pot) Aldehyde->MethodA Low Sterics MethodB Method B: Titanium(IV) Protocol (Water Scavenging) Ketone->MethodB High Sterics/Slow Kinetics Analysis Analyze via LCMS/NMR MethodA->Analysis MethodB->Analysis

Figure 1: Decision tree for selecting the optimal reductive amination condition based on electrophile steric demand.

Method A: Standard STAB Protocol (Aldehydes)

Best for: Unhindered aldehydes (e.g., benzaldehyde, acetaldehyde). Reagent: Sodium Triacetoxyborohydride (STAB).[1][2][3]

Rationale

STAB is the reagent of choice for BTCM . Unlike NaCNBH


, it is non-toxic and does not require low pH. Unlike NaBH

, it is mild enough to not reduce the aldehyde/ketone competitively before the imine forms. It tolerates the thiophene and bromine functionalities perfectly.
Protocol
  • Preparation: In a dry vial, dissolve the aldehyde (1.0 equiv, 1.0 mmol) and BTCM (1.05 equiv, 1.05 mmol) in 1,2-Dichloroethane (DCE) or THF (5 mL).

    • Note: DCE is preferred as it accelerates the reaction via a slight solvation effect, but THF is acceptable.

  • Imine Equilibrium: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? The acid catalyzes the dehydration of the hemiaminal to the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Reaction: Stir at RT under Nitrogen for 2–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 15 minutes to break any Boron-Amine complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol (Ketones/Hindered)

Best for: Ketones (e.g., acetophenone, cyclohexanone) or sterically encumbered aldehydes. Reagent: Ti(OiPr)


 followed by NaBH

or STAB.
Rationale

Due to the neopentyl-like steric bulk of BTCM , ketones react sluggishly. Water generated during imine formation can hydrolyze the imine back to the starting materials. Titanium(IV) isopropoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine.

Protocol
  • Complexation: In a dry flask under Argon, mix BTCM (1.2 equiv) and the Ketone (1.0 equiv).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (neat, 1.5 – 2.0 equiv).

    • Caution: The mixture may become viscous. No solvent is used initially (neat conditions) to maximize concentration, but if mixing is impossible, add minimal dry THF.

  • Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if very hindered).

    • Checkpoint: Verify imine formation by taking a small aliquot, quenching in MeOH/NaBH4, and checking LCMS.

  • Dilution: Dilute the reaction mixture with dry Ethanol or THF (approx 0.2 M concentration).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    )  (2.0 equiv) carefully.
    
    • Note: STAB can also be used here if higher chemoselectivity is required, but NaBH

      
       is usually safe once the imine is pre-formed with Titanium.
      
  • Workup (Critical): Add 1N NaOH or aqueous NH

    
    OH to precipitate the Titanium salts as a white solid (TiO
    
    
    
    ). Filter through a Celite pad. Wash the pad with EtOAc.
  • Purification: The filtrate contains the product. Concentrate and purify via column chromatography.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the pathway and where the specific structural features of BTCM influence the reaction.

Mechanism Substrates BTCM + Carbonyl Hemiaminal Hemiaminal (Sterically Crowded) Substrates->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (Unstable to H2O) Hemiaminal->Imine -H2O (Slow Step) Ti(OiPr)4 helps here Imine->Substrates Hydrolysis (If water not removed) Protonated Iminium Ion Imine->Protonated +H+ (AcOH) Product Secondary Amine Protonated->Product +H- (STAB/NaBH4)

Figure 2: Reaction pathway highlighting the reversibility of the imine formation, which is the rate-limiting step for hindered substrates like BTCM.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Ketone) Imine hydrolysis or slow formation due to sterics.Switch to Method B (Titanium). Increase temp to 50°C during imine formation.
De-bromination Used Pd/C or harsh reducing conditions.STOP. Use STAB or NaBH

only. Never use catalytic hydrogenation.
Polymerization Thiophene reacting with strong acid.Avoid strong mineral acids (HCl/H2SO4). Use AcOH or Ti(OiPr)4.
Tertiary Amine Formation Over-alkylation (Reaction with 2 eq of aldehyde).Ensure Aldehyde is the limiting reagent (1.0 eq) and BTCM is in excess (1.2–1.5 eq).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[9][10][11] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[9][10][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application

The Strategic Application of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Complex Biologics In the landscape of contemporary drug design, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Complex Biologics

In the landscape of contemporary drug design, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. The building block, [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine , has emerged as a scaffold of significant interest, synergistically combining the advantageous properties of a thiophene ring, a cyclobutane moiety, and a reactive primary amine. This unique amalgamation offers medicinal chemists a versatile platform for the synthesis of diverse compound libraries targeting a range of challenging biological targets.

The thiophene ring is a well-established pharmacophore and is often considered a bioisosteric replacement for the phenyl group, capable of modulating metabolic stability and target engagement.[1][2][3] Its presence in numerous FDA-approved drugs underscores its therapeutic relevance across various disease areas, including oncology, inflammation, and infectious diseases.[2][4] The cyclobutane unit introduces a three-dimensional geometry, moving away from the flatland of traditional aromatic scaffolds. This non-planar structure can enhance target binding affinity, improve metabolic stability by shielding potential sites of metabolism, and fine-tune solubility and lipophilicity.[5]

The primary amine functionality serves as a crucial handle for a multitude of chemical transformations, allowing for the introduction of diverse substituents and the formation of various covalent linkages common in pharmacologically active molecules. Furthermore, the bromo-substituent on the thiophene ring provides a chemically tractable site for late-stage functionalization via cross-coupling reactions, enabling rapid analogue synthesis and structure-activity relationship (SAR) exploration.

This technical guide provides a comprehensive overview of the synthesis and application of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine as a strategic building block in drug discovery programs. We will detail robust synthetic protocols and explore its utility in the design of next-generation therapeutics, with a focus on kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Synthetic Protocols: A Reliable Pathway to a Key Intermediate

The synthesis of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine is a multi-step process that can be reliably executed in a laboratory setting. The overall synthetic strategy involves the formation of a key nitrile intermediate, followed by its reduction to the desired primary amine.

Workflow for the Synthesis of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Synthetic Workflow A 2-Bromothiophene B 1-(5-Bromothiophen-2-yl)cyclobutan-1-ol A->B 1. n-BuLi, THF, -78 °C 2. Cyclobutanone C 1-(5-Bromothiophen-2-yl)cyclobutanecarbonitrile B->C 1. SOCl₂, Pyridine 2. NaCN, DMSO D [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine C->D LiAlH₄, THF or H₂, Raney Ni

Caption: Synthetic route to the target building block.

Part 1: Synthesis of 1-(5-Bromothiophen-2-yl)cyclobutanecarbonitrile

This initial phase focuses on constructing the core carbon skeleton and introducing the nitrile functionality, which serves as a precursor to the primary amine.

Step 1: Synthesis of 1-(5-Bromothiophen-2-yl)cyclobutan-1-ol

This step involves a Grignard-type reaction where 2-bromothiophene is first lithiated and then reacted with cyclobutanone.

  • Materials:

    • 2-Bromothiophene

    • n-Butyllithium (n-BuLi) in hexanes

    • Cyclobutanone

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a solution of 2-bromothiophene (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-(5-bromothiophen-2-yl)cyclobutan-1-ol.

Step 2: Synthesis of 1-(5-Bromothiophen-2-yl)cyclobutanecarbonitrile

The hydroxyl group of the alcohol is converted to a nitrile in a two-step, one-pot procedure.

  • Materials:

    • 1-(5-Bromothiophen-2-yl)cyclobutan-1-ol

    • Thionyl chloride (SOCl₂)

    • Pyridine

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Water

  • Protocol:

    • Dissolve 1-(5-bromothiophen-2-yl)cyclobutan-1-ol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

    • Add pyridine (1.2 eq) followed by the dropwise addition of thionyl chloride (1.1 eq).

    • Stir the reaction at room temperature for 1 hour.

    • Carefully add the reaction mixture to a solution of sodium cyanide (1.5 eq) in DMSO.

    • Heat the reaction mixture to 60 °C and stir for 4 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-(5-bromothiophen-2-yl)cyclobutanecarbonitrile.

Part 2: Reduction to [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

The final step is the reduction of the nitrile to the primary amine. Two common and effective methods are provided below.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction [1][6][7][8]

  • Materials:

    • 1-(5-Bromothiophen-2-yl)cyclobutanecarbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • 15% aqueous Sodium Hydroxide (NaOH) solution

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-(5-bromothiophen-2-yl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine. Further purification can be achieved by distillation or chromatography if necessary.

Method B: Catalytic Hydrogenation [9][10][11][12]

  • Materials:

    • 1-(5-Bromothiophen-2-yl)cyclobutanecarbonitrile

    • Raney Nickel (or 10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen gas (H₂)

  • Protocol:

    • To a solution of 1-(5-bromothiophen-2-yl)cyclobutanecarbonitrile (1.0 eq) in methanol or ethanol (optionally saturated with ammonia), add Raney Nickel (catalytic amount, typically 5-10 wt%).

    • Place the reaction mixture in a hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction at room temperature until hydrogen uptake ceases.

    • Carefully vent the apparatus and filter the catalyst through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure to yield [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine.

Applications in Drug Design: A Gateway to Novel Chemical Space

The title building block is a versatile starting material for the synthesis of a wide array of potential drug candidates. Its utility stems from the ability to independently modify the primary amine and the bromo-thiophene moiety.

Functionalization of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Functionalization A [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine B Amide Derivatives A->B R-COCl or R-COOH, Coupling Agent C Sulfonamide Derivatives A->C R-SO₂Cl D Reductive Amination Products A->D R-CHO, NaBH(OAc)₃ E Suzuki Coupling Products A->E Ar-B(OH)₂, Pd Catalyst F Buchwald-Hartwig Amination Products A->F R₂NH, Pd Catalyst

Caption: Key reactions for derivatization.

Case Study 1: Synthesis of Potential Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology.[13][14][15] The aminomethylcyclobutyl thiophene scaffold can be readily incorporated into structures designed to target the ATP-binding site of various kinases.

Exemplary Synthetic Scheme:

A common strategy involves the acylation of the primary amine with a heterocyclic carboxylic acid, a privileged fragment in many kinase inhibitors. The bromo-substituent can then be used to introduce further diversity.

  • Step 1: Amide Coupling

    • React [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine with a substituted pyrimidine-5-carboxylic acid using a standard peptide coupling reagent such as HATU or EDC/HOBt to form the corresponding amide.

  • Step 2: Suzuki Cross-Coupling

    • The resulting brominated intermediate can undergo a Suzuki cross-coupling reaction with a variety of boronic acids or esters to introduce aryl or heteroaryl groups at the 5-position of the thiophene ring. This allows for the exploration of interactions with the solvent-exposed region of the kinase active site.

Reactant 1 Reactant 2 Reaction Type Potential Target Class
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine2-chloro-N-methylpyrimidine-5-carboxamideAmide couplingKinases (e.g., CDK, Aurora)
Resulting AmidePhenylboronic acidSuzuki CouplingKinases
Case Study 2: Development of GPCR Modulators

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[16][17][18] The title building block can be used to construct novel ligands for GPCRs, including agonists, antagonists, and allosteric modulators.

Exemplary Synthetic Scheme:

The primary amine can be functionalized to introduce pharmacophoric elements known to interact with GPCRs. The bromo-thiophene can be modified to optimize properties such as potency and selectivity.

  • Step 1: Reductive Amination

    • The primary amine can be reacted with an aldehyde or ketone via reductive amination to introduce a variety of substituents. For instance, reaction with a substituted benzaldehyde can introduce an aromatic group that may interact with a hydrophobic pocket in the receptor.

  • Step 2: Sonogashira Coupling

    • The bromo-thiophene can be subjected to a Sonogashira coupling with a terminal alkyne to introduce a linear, rigid linker, which can be beneficial for spanning different sub-pockets within a GPCR binding site.

Reactant 1 Reactant 2 Reaction Type Potential Target Class
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine4-FluorobenzaldehydeReductive AminationGPCRs (e.g., Dopamine, Serotonin receptors)
Resulting Secondary AminePhenylacetyleneSonogashira CouplingGPCRs

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a privileged thiophene scaffold, a three-dimensional cyclobutane moiety, and reactive primary amine and bromo functionalities provides medicinal chemists with a powerful tool to access novel chemical space. The synthetic protocols outlined herein are robust and scalable, enabling the efficient production of this key intermediate. Its broad applicability in the synthesis of potential kinase inhibitors and GPCR modulators highlights its potential to contribute to the development of new therapeutics for a wide range of human diseases. As the demand for structurally diverse and potent drug candidates continues to grow, the strategic utilization of building blocks such as [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine will undoubtedly play a crucial role in shaping the future of medicine.

References

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  • Reduction of nitriles. (n.d.). Chemguide. Retrieved February 23, 2026, from [Link]

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  • US4375003A - Method for the hydrogenation of nitriles to primary amines. (n.d.). Google Patents.
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  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (n.d.). New Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • PubChemLite - [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine (C9H12BrNS). (n.d.). Retrieved February 23, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • US3461168A - Synthesis of bromothiophenols. (n.d.). Google Patents.
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  • US20100305116A1 - Compounds Comprising a Cyclobutoxy Group. (n.d.). Google Patents.
  • Patents & Products - Garg Lab. (n.d.). UCLA. Retrieved February 23, 2026, from [Link]

  • US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. (n.d.). Google Patents.
  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. (2013). Research Journal of Chemical Sciences. Retrieved February 23, 2026, from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies. Retrieved February 23, 2026, from [Link]

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  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Supporting Information Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (n.d.). Beilstein Journals. Retrieved February 23, 2026, from [Link]

  • 5-Bromothiophene-2-carbonitrile. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Intracellular GPCR modulators enable precision pharmacology. (2025). Trends in Pharmacological Sciences. Retrieved February 23, 2026, from [Link]

  • Scheme 1 Synthesis of 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted...). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Chemical Science. Retrieved February 23, 2026, from [Link]

  • WO2021123394A1 - G protein-coupled receptor modulators and a pharmaceutical composition. (n.d.). Google Patents.
  • G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. (2024). Signal Transduction and Targeted Therapy. Retrieved February 23, 2026, from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impact Factor. Retrieved February 23, 2026, from [Link]

  • Allosteric mechanisms in receptor function and modulation: toward a new pharmacology. (n.d.). ASCEPT ASM. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules. Retrieved February 23, 2026, from [Link]

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  • Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. (n.d.). Arkivoc. Retrieved February 23, 2026, from [Link]

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  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2025, November 26). CeMM. Retrieved February 23, 2026, from [Link]

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  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. (2013). Bulletin of the Korean Chemical Society. Retrieved February 23, 2026, from [Link]

  • Drug Discovery - Inhibitor. (n.d.). Chemical-KinoMics. Retrieved February 23, 2026, from [Link]

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Method

Buchwald-Hartwig Amination of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine: A Detailed Protocol and Technical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, particularly within pharmaceutical and materials science for its capacity to form carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comprehensive, field-tested protocol for the amination of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine, a valuable building block containing the privileged thiophene scaffold. We will delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step experimental procedure, and offer a robust troubleshooting guide to empower researchers to successfully implement this critical transformation.

Scientific Foundation: The "Why" Behind the Protocol

The success of a Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a specialized ligand, and a suitable base. The reaction proceeds through a well-established catalytic cycle.[2][3]

The Catalytic Cycle:

  • Oxidative Addition: The active Palladium(0) species, stabilized by the phosphine ligand, inserts into the carbon-bromine bond of the bromothiophene. This is often the rate-determining step.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired aminated product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Pd(II) Amido Complex OxAdd->Amido + Amine (R₂NH) + Base, - H-Base⁺-Br⁻ Amido->Pd0 Reductive Elimination Product Product Amido->Product Ar-NR₂

Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.

Rationale for Reagent Selection:

  • Substrate: 5-Bromothiophene derivatives are common substrates in cross-coupling reactions. Heteroaryl halides like this can sometimes be challenging, necessitating a carefully optimized catalyst system.[5]

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that reliably forms the active catalyst in situ.[6]

  • Ligand: The choice of ligand is paramount. For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are superior as they promote both the initial oxidative addition and the final reductive elimination step.[5][7] RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is an excellent choice for this class of transformation due to its proven efficacy and robustness.[7]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, sterically hindered base ideal for this reaction. Its strength is sufficient to deprotonate the amine-palladium complex without acting as a competing nucleophile.[2]

  • Solvent: Anhydrous toluene is a standard solvent, offering good solubility for the reagents and a suitable boiling point for the required reaction temperatures.[8]

Detailed Experimental Protocol

This protocol describes the coupling of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (1.0 mmol) with a generic secondary amine (1.2 equiv), such as morpholine.

Table 1: Reagents and Materials

ComponentFormulaMW ( g/mol )Amount (mmol)Mass / VolumeRole
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamineC₉H₁₂BrNS262.171.0262.2 mgAryl Bromide
Morpholine (Example Amine)C₄H₉NO87.121.2104.5 mg (105 µL)Nucleophile
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01 (1 mol%)9.2 mgPalladium Precursor
RuPhosC₃₀H₄₅O₂P476.650.022 (2.2 mol%)10.5 mgLigand
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.4134.5 mgBase
Anhydrous TolueneC₇H₈92.14-5.0 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube containing a magnetic stir bar, add [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (262.2 mg), Pd₂(dba)₃ (9.2 mg), RuPhos (10.5 mg), and Sodium tert-butoxide (134.5 mg).

  • Seal and Purge: Seal the tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Using syringes, add anhydrous toluene (5.0 mL) followed by the amine nucleophile (e.g., morpholine, 105 µL).

  • Heating and Monitoring: Place the sealed tube into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature.

  • Quenching and Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the suspension through a short plug of Celite® to remove the palladium black and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminated product.

Experimental Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep 1. Inert Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Add Solids to Schlenk Tube b Evacuate & Backfill with Argon (3x) a->b c Add Anhydrous Solvent & Amine b->c d Heat at 100 °C c->d e Monitor Progress (TLC / LC-MS) d->e f Cool to RT & Dilute e->f g Filter through Celite® f->g h Aqueous Wash & Brine g->h i Dry & Concentrate h->i j Flash Chromatography i->j Final_Product Final_Product j->Final_Product Pure Product

Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Catalyst Inactivity: Reagents, solvent, or glassware were not properly dried; exposure to air.Ensure all components are scrupulously dried. Use freshly opened, anhydrous solvent. Improve inert atmosphere technique.[9]
Suboptimal Reagents: The base may be too weak or the ligand inappropriate for the substrate.Screen alternative bases (e.g., K₃PO₄, LHMDS). Screen other bulky biarylphosphine ligands (e.g., XPhos, BrettPhos).[7][10]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The ligand may not be sufficiently stabilizing, or the temperature is too high.This indicates the active catalyst has crashed out of solution.[9] Lower the reaction temperature to 80-90 °C and increase reaction time. Ensure the correct ligand-to-palladium ratio (typically 2:1 or slightly higher) is used.
Side Product Formation (e.g., Hydrodehalogenation) Proton Source: Trace water or acidic impurities can lead to the replacement of bromine with hydrogen.Re-dry all reagents and solvents. Ensure the amine starting material is free of its hydrochloride salt.
Insolubility: Reagents, particularly the base, may not be fully soluble.The reaction should be a homogenous solution. If not, consider a different solvent like 1,4-dioxane, which is also commonly used.[8][9]

Safety Precautions

  • Palladium Catalysts: Handle in a fume hood. Palladium compounds are heavy metal irritants and potentially toxic.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A highly corrosive and moisture-sensitive strong base. Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes.

  • Solvents: Toluene is flammable and has associated health risks. Always work in a well-ventilated chemical fume hood.

  • Pressurized Systems: Heating sealed tubes (Schlenk tubes) can build pressure. Use a blast shield and ensure the vessel is not sealed with a non-venting cap.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Choi, K., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Gallou, F., et al. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]

  • Hartwig, J. F., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

Sources

Application

Preparation of sulfonamides from [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Application Note: AN-2026-SULF-05 Abstract & Strategic Context The structural motif [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine represents a high-value pharmacophore often utilized in the development of voltage-gated...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SULF-05

Abstract & Strategic Context

The structural motif [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine represents a high-value pharmacophore often utilized in the development of voltage-gated sodium channel inhibitors (e.g., NaV1.7/1.8) and kinase inhibitors. The combination of the sterically constrained cyclobutyl ring and the halogenated heteroaryl moiety serves as a robust bioisostere for phenyl-based scaffolds, offering improved metabolic stability and vectoral orientation.

This application note details the controlled sulfonylation of this primary amine. While sulfonamide formation is a classic transformation, this specific substrate presents unique challenges:

  • Steric Hindrance: The amine is attached to a methylene group adjacent to a quaternary carbon (the cyclobutyl ring), creating a neopentyl-like environment that can retard nucleophilic attack.

  • Bis-Sulfonylation Risk: Primary amines are prone to double addition, forming

    
    -disulfonylimides, particularly when the mono-sulfonamide product remains acidic and nucleophilic.
    
  • Thiophene Integrity: The 5-bromo handle must remain intact for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig).

Chemical Reaction Strategy

To ensure high yield and selectivity, we utilize a nucleophilic substitution pathway under Schotten-Baumann-like conditions in an organic phase.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the primary amine nitrogen onto the electrophilic sulfur of the sulfonyl chloride. A non-nucleophilic base (DIPEA or TEA) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Key Control Point: The choice of solvent and temperature is critical. Dichloromethane (DCM) is preferred for its ability to solubilize the lipophilic cyclobutyl-thiophene core while allowing easy aqueous workup.

ReactionMechanism Amine Primary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack on S Sulfonyl Sulfonyl Chloride (Electrophile) Sulfonyl->Intermediate Product Sulfonamide (Target) Intermediate->Product Elimination of Cl- Byproduct HCl-Base Salt Intermediate->Byproduct H+ Transfer Base Base (DIPEA) (Proton Scavenger) Base->Byproduct Traps H+

Figure 1: Mechanistic pathway for the sulfonylation of primary amines. The base plays a dual role: activating the amine and sequestering the acidic byproduct.

Materials & Equipment

ComponentSpecificationRole
Substrate [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (>95%)Nucleophile
Reagent Aryl/Alkyl Sulfonyl Chloride (1.1 equiv)Electrophile
Base

-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
Acid Scavenger
Solvent Dichloromethane (DCM), AnhydrousReaction Medium
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP) (0.1 equiv)Acyl Transfer Agent
Quench 1.0 M HCl (aq) or Sat.

Protonation/Wash

Experimental Protocol

Method A: Standard Conditions (High Selectivity)

Recommended for most sulfonyl chlorides.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) via syringe.

    • Note: DIPEA is preferred over TEA due to its larger steric bulk, which minimizes the risk of the base reacting with the sulfonyl chloride to form sulfonamides of the base itself (though rare with TEA, DIPEA is safer).

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

    • Why: Lower temperature reduces the kinetic energy, favoring the mono-substitution over the bis-substitution.

  • Reagent Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Critical: Rapid addition creates localized high concentrations of electrophile, promoting bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LCMS. The starting amine (polar) should disappear, replaced by the less polar sulfonamide.

  • Workup:

    • Dilute with DCM.

    • Wash with 1.0 M HCl (2x) to remove unreacted amine and DIPEA.

    • Wash with Sat.

      
        (1x) to remove any hydrolyzed sulfonic acid byproducts.
      
    • Wash with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Method B: "Difficult" Substrates (Catalytic Activation)

Use if the sulfonyl chloride is electron-rich (deactivated) or sterically hindered.

  • Follow steps 1-2 from Method A.

  • Add DMAP (10 mol%) to the reaction mixture at 0°C.

  • Proceed with Sulfonyl Chloride addition.[1][2][3][4][5]

  • Heat to reflux (40°C) if no conversion is observed after 4 hours at RT.

    • Caution: Heating increases the risk of bis-sulfonylation. Monitor closely.

Workflow & Decision Tree

The following logic gate ensures consistent purification and troubleshooting.

Workflow Start Crude Reaction Mixture Check TLC / LCMS Check Start->Check Complete Amine Consumed? Check->Complete Complete->Check No (Add more R-SO2Cl) Workup Acidic Wash (1M HCl) Complete->Workup Yes BisProduct Bis-Sulfonamide Detected? Workup->BisProduct Purification Flash Chromatography (Hex/EtOAc) BisProduct->Purification No Hydrolysis Hydrolysis Step (NaOH/MeOH) BisProduct->Hydrolysis Yes Final Pure Mono-Sulfonamide Purification->Final Hydrolysis->Purification

Figure 2: Operational workflow for reaction monitoring and purification. Note the salvage pathway for bis-sulfonated byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-Sulfonylation Excess sulfonyl chloride; High temperature; Highly acidic product.1. Reduce R-SO2Cl to 0.95 equiv.2. Keep reaction at 0°C longer.3. Use "Method B" hydrolysis: Treat crude with NaOH/MeOH to cleave one sulfonyl group selectively [1].
Low Yield (Hydrolysis) Wet solvents; Old Sulfonyl Chloride.1. Use freshly distilled DCM.2. Purify Sulfonyl Chloride via benzene recrystallization if solid, or distillation if liquid.3. Switch to anhydrous THF.
No Reaction Steric bulk of cyclobutyl group.1. Add DMAP catalyst.2. Switch solvent to Pyridine (acts as both solvent and base) [2].
Thiophene Degradation Acid sensitivity (rare in this protocol).Avoid strong acid washes if the thiophene is substituted with other sensitive groups. Use Citric Acid (10%) instead of HCl.

Quality Control (QC) Expectations

  • 1H NMR (CDCl3):

    • Sulfonamide NH: Look for a broad singlet or doublet (coupling to CH2) around

      
       4.5 – 6.0 ppm.
      
    • Methylene (-CH2-): The protons adjacent to the nitrogen will shift downfield compared to the starting amine (approx.

      
       3.0 – 3.5 ppm).
      
    • Cyclobutyl: Complex multiplets in the

      
       1.8 – 2.5 ppm range.
      
    • Thiophene: Two doublets (if 5-bromo substituted) in the aromatic region (

      
       6.8 – 7.0 ppm).
      
  • LCMS:

    • Expect

      
       or 
      
      
      
      (sulfonamides are acidic).
    • Characteristic isotope pattern for Bromine (1:1 ratio of M and M+2).

References

  • BenchChem Technical Support. (2025).[1][3] Sulfonamide Synthesis with Primary Amines: Troubleshooting & Optimization. Retrieved from [1]

  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.[4] Retrieved from

  • Organic Syntheses. (2020). Sulfonamides as Stable Amine Protecting Groups.[6] Org.[1][7][8] Synth. Retrieved from

  • National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Retrieved from

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Technical Notes & Optimization

Troubleshooting

Purification challenges of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine intermediates

This technical guide addresses the purification and isolation challenges of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine , a critical building block often used in the synthesis of MDM2 inhibitors and other thiophene-b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and isolation challenges of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine , a critical building block often used in the synthesis of MDM2 inhibitors and other thiophene-based bioactive scaffolds.[1]

The presence of the 5-bromothiophene moiety introduces specific chemoselectivity constraints (susceptibility to hydrodebromination), while the primary amine functionality creates classic chromatographic "tailing" and solubility issues.

[1]

Part 1: Synthesis & Impurity Profile (The Source of the Problem)

Before purification, you must diagnose whether your impurities are chemical byproducts or isolation artifacts.[1] The two most common synthetic pitfalls for this intermediate are debromination and dimerization .

Q: Why does my LCMS show a mass corresponding to [M-H] (des-bromo) after nitrile reduction?

Diagnosis: Hydrodebromination. If you used Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (H₂/Pd) to reduce the precursor nitrile ([1-(5-bromothiophen-2-yl)cyclobutyl]carbonitrile), you likely cleaved the C-Br bond.[1] The 5-position of thiophene is electronically activated, making the C-Br bond more labile than in phenyl systems.[1]

Corrective Protocol: Switch to Borane-Tetrahydrofuran (BH₃[1]·THF) or Borane-Dimethyl Sulfide (BH₃[1]·DMS) . Borane reduces nitriles to amines through a concerted mechanism that leaves aryl halides intact.

  • Reaction Condition: 1.0 M BH₃[1]·THF (3 equiv), THF, Reflux, 2–4 h.[1]

  • Critical Workup Step: You must destroy the Borane-Amine complex with acidic methanol (MeOH/HCl) reflux for 1 hour before neutralization; otherwise, the intermediate remains trapped as a boron complex, leading to low yields.[1]

Q: I see a significant impurity at [2M-NH₃]. What is this?

Diagnosis: Secondary Amine Dimerization. During reduction, the intermediate imine can react with the already-formed primary amine, expelling ammonia to form the secondary amine dimer.[1]

Troubleshooting Table:

VariableRecommendationMechanism
Concentration Dilute reaction to <0.1 MReduces collision frequency between amine product and imine intermediate.[1]
Temperature Keep < 65°CHigher temps favor condensation side-reactions.[1]
Reagent Addition Add Nitrile to ReductantEnsures excess reductant is always present to trap the imine immediately.

Part 2: Purification & Isolation Strategy

Decision Tree: Chromatography vs. Crystallization

The physical state of the free base is typically a viscous oil. Attempting to crystallize the free base is often futile. Use the salt formation strategy for high-purity isolation.[1]

PurificationStrategy Start Crude Reaction Mixture (Post-Quench) AcidBase Acid-Base Extraction (Remove non-basic impurities) Start->AcidBase CheckPurity Check Purity (LCMS/NMR) AcidBase->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% (Dimer/Des-bromo present) CheckPurity->LowPurity SaltFormation Salt Formation (HCl in Dioxane/Ether) HighPurity->SaltFormation Column Flash Chromatography (DCM/MeOH/NH4OH) LowPurity->Column FinalSolid Isolate as HCl Salt (White Solid) SaltFormation->FinalSolid Column->SaltFormation

Caption: Workflow for isolating [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine. Prioritize salt formation to avoid difficult oil handling.

Q: The compound streaks/tails on silica gel. How do I fix this?

Issue: Primary amines interact strongly with acidic silanols on standard silica, causing peak broadening and loss of yield.

Solution 1: Mobile Phase Modifiers (Standard Silica) Do not use plain MeOH/DCM. You must suppress ionization.

  • System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

  • Ratio: Start with 95:5:0.5. Gradient to 90:10:1.

  • Tip: Pre-rinse the silica column with mobile phase containing 1% Triethylamine (Et₃N) to neutralize active sites before loading your sample.

Solution 2: Amine-Functionalized Silica (Best Practice) Use KP-NH (Amino-bonded silica) cartridges.[1][2]

  • Benefit: No need for amine modifiers in the solvent.

  • Eluent: Hexane / Ethyl Acetate (0–100%). The amine elutes as a sharp peak without tailing.

Q: How do I precipitate the salt? It keeps oiling out.

Protocol for HCl Salt Formation:

  • Dissolve the crude free base oil in a minimal amount of dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Cool the solution to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Critical: Do not add excess HCl rapidly, or the salt will trap impurities and "gum up."

  • If an oil forms, scratch the flask sides with a glass rod or add a seed crystal. Sonicate gently.

  • Filter the white precipitate under nitrogen (hygroscopic) and wash with cold ether.

Part 3: Analytical & Stability FAQs

Q: My NMR shows broad peaks for the CH₂-NH₂ protons. Is it impure?

Answer: Not necessarily. Primary amines often exhibit broad signals due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

  • Verification: Add a drop of D₂O to the NMR tube. The NH₂ protons will exchange (disappear), and the adjacent CH₂ doublet should sharpen into a singlet (or cleaner multiplet).

  • Salt vs. Base: The HCl salt gives much sharper proton signals in DMSO-d₆ than the free base in CDCl₃.

Q: Is the 5-bromo group stable to storage?

Answer: Yes, but shield from light.[1] Bromothiophenes are generally light-sensitive over long periods (photodebromination).[1] Store the HCl salt at -20°C in an amber vial. The salt is significantly more stable to oxidation (N-oxide formation) than the free amine.

References

  • Chemoselective Reduction of Nitriles

    • Watson, A. J. A., et al.[1] "A Dual Site Catalyst for Mild, Selective Nitrile Reduction."[1] NIH/PMC. Describes borane-based methods preserving aryl bromides.

  • Amine Purification Strategies

    • Biotage Technical Guide. "Is there an easy way to purify organic amines?" Discusses KP-NH silica and mobile phase modifiers.
  • Thiophene-2-carbonitrile Precursors

    • Sigma-Aldrich Product Data.[1][3] "5-Bromothiophene-2-carbonitrile."[1][3][4] Physical properties and stability data.[5][6][7]

    • [1]

  • General Amine Synthesis & Troubleshooting

    • Common Organic Chemistry. "Substitution (Br) - Aliphatic Amines."[1][8] Protocols for handling amine/bromide compatibility.

Sources

Optimization

Stability of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine under basic conditions

Answering your request, here is the technical support center with troubleshooting guides and FAQs about the stability of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine under basic conditions. Technical Support Center: [...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs about the stability of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine under basic conditions.

Technical Support Center: [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Introduction & Compound Overview

This technical guide addresses the stability of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine, a key intermediate in pharmaceutical research and development. Understanding its behavior under basic conditions is critical for ensuring the integrity of experimental results, optimizing reaction conditions, and developing robust analytical methods. Forced degradation studies, which involve exposing a drug substance to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways.[1][2] This guide provides practical FAQs, troubleshooting advice, and a detailed protocol for conducting these crucial experiments.

The stability of this molecule is governed by its three key structural components: the primary amine on the cyclobutane ring, the strained cyclobutane ring itself, and the potentially reactive 5-bromothiophene moiety.

cluster_molecule [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine cluster_labels Key Functional Moieties mol A Primary Aminomethyl B Cyclobutane Ring C 5-Bromothiophene Ring A->mol B->mol C->mol

Caption: Molecular structure with key functional groups highlighted.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this molecule under basic conditions?

A1: The primary concerns are potential reactions involving the 5-bromothiophene ring. While the aminocyclobutane portion is generally stable, the C-Br bond on the electron-rich thiophene ring can be susceptible to nucleophilic attack or other base-mediated reactions, especially at elevated temperatures. The primary amine itself is stable, but its deprotonated state at high pH makes it a more potent nucleophile, which is a key consideration in reaction chemistry but less so for intramolecular degradation in this specific structure.

Q2: Could the bromothiophene ring undergo degradation?

A2: Yes, this is the most likely site of degradation under basic conditions. Two potential pathways should be considered:

  • Nucleophilic Aromatic Substitution (SNAr): Hydroxide ions (OH⁻) from the basic solution could act as nucleophiles, potentially displacing the bromide ion to form the corresponding 5-hydroxythiophene derivative.

  • Dehalogenation: Reductive dehalogenation is another possibility, although it typically requires specific catalysts or reagents not usually present in a simple basic solution.

The reactivity of 2-bromothiophene in various coupling reactions underscores the lability of the C-Br bond.[3]

Q3: How does pH affect the primary amine and the overall stability?

A3: The primary amine has a pKa (acid dissociation constant) that dictates its protonation state. In acidic to neutral pH, it exists predominantly as the protonated ammonium salt (-NH3+). Under basic conditions (pH > pKa), it will be primarily in its deprotonated, neutral form (-NH2). This uncharged form is more nucleophilic. While this doesn't inherently make the molecule unstable on its own, it's a critical factor in designing subsequent reactions. For stability testing via reverse-phase HPLC, pH significantly impacts retention time; at higher pH, the neutral amine is less polar, leading to longer retention.[4]

Q4: Is the cyclobutane ring a point of instability?

A4: Generally, no. Cyclobutane rings, while strained compared to larger cycloalkanes, are kinetically stable and unlikely to undergo degradation under typical basic conditions used in forced degradation studies. The incorporation of aminocyclobutane derivatives into peptides has been shown to confer high resistance to enzymatic hydrolysis, indicating the stability of this scaffold.[5]

Troubleshooting Guide

Observed Issue Potential Cause & Explanation Recommended Action & Rationale
Appearance of a new, more polar peak in HPLC/LC-MS after base exposure. Hydroxylation of the Thiophene Ring: This is a strong indicator of Nucleophilic Aromatic Substitution (SNAr), where the bromine atom is replaced by a hydroxyl group (-OH) from the basic medium. The resulting alcohol is more polar, leading to an earlier elution time in reverse-phase chromatography.1. Confirm Mass: Use LC-MS to determine the mass of the new peak. Look for a mass corresponding to [M-Br+OH].2. Structural Elucidation: If further confirmation is needed, isolate the impurity and perform NMR spectroscopy.[6]3. Mitigate: If this degradation is problematic, consider performing subsequent reactions at a lower pH or temperature.
Loss of parent compound signal with no single major degradant peak. Complex Degradation/Precipitation: The compound may be degrading into multiple minor products that are difficult to detect, or it may be precipitating out of solution at the tested pH. The unprotonated amine is less soluble in aqueous media.1. Check Solubility: Visually inspect the sample for any precipitate. Perform a solubility test at the target pH before starting the experiment.2. Use Mass Balance: Ensure your analytical method is validated. The goal of a forced degradation study is typically 5-20% degradation to ensure degradants are detectable without excessive breakdown of the main component.[2][7]3. Adjust Conditions: If degradation exceeds 20%, repeat the study with milder conditions (e.g., lower base concentration, lower temperature, or shorter duration).[8]
Inconsistent results or poor peak shape in HPLC analysis. pH Mismatch/Column Instability: Injecting a high-pH sample into a low-pH mobile phase can cause poor peak shape. Additionally, not all HPLC columns are stable at high pH.1. Neutralize Sample: Consider neutralizing the sample with an equivalent amount of acid before injection, if compatible with your analytical method.2. Use pH-Stable Column: Employ a column specifically designed for high-pH applications (e.g., hybrid silica C18 columns).[4]3. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for good chromatography of amines. Sometimes a basic mobile phase provides the best peak shape for basic analytes.

Detailed Protocol: Forced Degradation Study (Base Hydrolysis)

This protocol is designed to assess the stability of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine under basic stress conditions, in accordance with ICH guidelines.[7][9]

4.1. Objective To identify and, if necessary, quantify degradation products formed under basic conditions and to establish a preliminary degradation pathway.

4.2. Materials & Reagents

  • [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (API)

  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions

  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid or Ammonium Hydroxide (for mobile phase modification)

  • Class A volumetric flasks, pipettes, and autosampler vials

4.3. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (for peak identification)

  • Calibrated pH meter

  • Thermostatic oven or water bath

4.4. Experimental Workflow

Caption: Workflow for the forced degradation study under basic conditions.

4.5. Step-by-Step Procedure

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the API. Dissolve the required amount in a 50:50 mixture of Acetonitrile:Water. This co-solvent approach helps ensure solubility.[8]

  • Sample Preparation for Stressing:

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Store at room temperature protected from light.

    • Low Stress Sample: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at room temperature.

    • High Stress Sample: Mix 1 mL of stock solution with 1 mL of 2.0 M NaOH to achieve a final concentration of 1.0 M NaOH. Place in a 60°C oven or water bath.[8]

  • Time-Point Sampling:

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each sample.

    • Immediately neutralize the aliquot from the basic samples by adding an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl for the low stress sample).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase initial conditions.

  • HPLC-UV/PDA Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A generic starting method is provided below.

    • Monitor the peak area of the parent compound and any new peaks that appear. Calculate the percentage of degradation. The target degradation is between 5-20%.[2]

Table 1: Suggested HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, pH-stable (e.g., Waters XTerra MS C18)Provides good retention for moderately polar compounds and is stable to a wider pH range.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape and MS compatibility.
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of both the polar parent compound and any less polar degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides consistent retention times.
Detection UV at 254 nm or PDA Scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. PDA provides spectral data to assess peak purity.
Injection Vol. 10 µLStandard injection volume.
  • Degradant Identification:

    • If significant degradation is observed (>5%), analyze the stressed samples using LC-MS.

    • Use the mass-to-charge ratio (m/z) to propose structures for the degradation products. For example, the replacement of Br (isotopes at 79/81 Da) with OH (17 Da) would result in a net mass loss of approximately 62-64 Da.

Potential Degradation Pathway

Based on fundamental chemical principles, the most probable degradation pathway under these conditions is the nucleophilic substitution of the bromine atom.

G compound [1-(5-Bromothiophen-2-yl) cyclobutyl]methanamine product [1-(5-Hydroxythiophen-2-yl) cyclobutyl]methanamine compound->product  NaOH (aq), Δ (Nucleophilic Aromatic Substitution)

Caption: Hypothesized primary degradation pathway under basic conditions.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • 2-Bromothiophene 98 1003-09-4. (n.d.). Sigma-Aldrich.
  • Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (n.d.). PubMed.

Sources

Troubleshooting

Technical Support Center: Amide Coupling with Sterically Hindered Cyclobutyl Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for one of the more challenging transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for one of the more challenging transformations in modern synthesis: the formation of amide bonds with sterically hindered secondary amines, specifically cyclobutyl amines. The unique steric profile of these amines often leads to low reactivity, requiring carefully optimized conditions and reagent selection.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your experiments.

Troubleshooting Guide

This section addresses specific problems encountered during the amide coupling process with cyclobutyl amines, offering potential causes and validated solutions.

Problem: Low to No Yield of the Desired Amide Product

This is the most common issue when working with sterically encumbered amines. The cyclobutyl group effectively shields the nitrogen's lone pair, drastically reducing its nucleophilicity and slowing the rate of amide bond formation.

Potential Causes:

  • Insufficient Carboxylic Acid Activation: The activating agent is not potent enough to create a sufficiently reactive electrophile to overcome the amine's steric barrier. Standard carbodiimide reagents like EDC and DCC often form O-acylisourea intermediates that are not reactive enough for this challenging coupling.[1]

  • Slow Reaction Kinetics: The steric clash between the activated acid and the cyclobutyl amine results in a high activation energy barrier, leading to a sluggish or stalled reaction at room temperature.[1]

  • Side-Reaction Consumption of Reagents: When the desired coupling is slow, alternative reaction pathways can consume the activated acid. With carbodiimides, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct.[2]

Recommended Solutions:

  • Upgrade to a High-Potency Coupling Reagent: For sterically hindered substrates, uronium/aminium or phosphonium salt-based reagents are significantly more effective.[1][3][4]

    • HATU (or HCTU): These are considered the "gold standard" for difficult couplings.[4] They react with the carboxylic acid to form a highly reactive OAt- (or 6-ClOBt-) active ester. The electron-withdrawing nature of the azabenzotriazole or chlorobenzotriazole core makes the activated ester an excellent leaving group, facilitating the attack by the poorly nucleophilic cyclobutyl amine.[3][5][6]

    • COMU: This is a third-generation uronium reagent based on OxymaPure. It offers coupling efficiencies comparable or superior to HATU, with the added benefits of being non-explosive and having better solubility.[7][8]

    • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective and have a key advantage over uronium salts: they do not cause guanidinylation of the amine, a side reaction that can occur when uronium reagents are used in excess.[4][7] This makes them ideal for reactions where the valuable amine cannot be used in excess.

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary energy to overcome the kinetic barrier.[2] Monitor carefully for potential degradation of starting materials or product.

    • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating sluggish reactions.[2][9] The rapid, localized heating can dramatically reduce reaction times from hours to minutes and drive difficult couplings to completion.[10][11]

    • Solvent Choice: Use highly polar aprotic solvents that can effectively solvate the reactants and intermediates. N,N-Dimethylformamide (DMF) is common, but N-methylpyrrolidone (NMP) often has superior solvating properties for complex substrates.[1]

  • Consider Acyl Fluoride Intermediates: For exceptionally challenging couplings where even potent reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are relatively small, minimizing steric clash, yet are highly reactive towards amines. This can be achieved in a one-pot procedure using reagents like TFFH.[12]

Problem: Formation of Significant Impurities or Byproducts

When the main reaction is slow, side reactions become competitive. Identifying the structure of byproducts is key to diagnosing the issue.

Potential Causes:

  • N-Acylurea Formation: Specific to carbodiimide reagents (EDC, DCC), where the activated O-acylisourea intermediate rearranges.[2]

  • Guanidinylation of the Amine: Occurs when using excess uronium/aminium reagents (HATU, HBTU). The reagent can react directly with the amine to form a stable guanidinium byproduct, capping the amine and preventing amide formation.[7]

  • Epimerization: If the carboxylic acid has a chiral center (especially an α-amino acid), racemization can occur, typically via an oxazolone intermediate.[2][13]

Recommended Solutions:

  • For N-Acylurea: This is a clear indication that your carbodiimide is not effective enough.

    • Switch to a Uronium or Phosphonium Reagent: As detailed above, these reagents (HATU, COMU, PyBOP) do not form N-acylurea byproducts.

    • Use Additives: If you must use a carbodiimide, always include an additive like HOAt or OxymaPure.[2][14] These additives trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[2]

  • For Guanidinylation:

    • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the uronium reagent (e.g., 1.1 eq acid, 1.05 eq HATU, 1.0 eq amine). Pre-activating the acid with the coupling reagent for a few minutes before adding the amine can also consume the reagent and minimize this side reaction.[7]

    • Switch to a Phosphonium Reagent: PyBOP and other phosphonium salts do not react with the free amine and therefore cannot cause guanidinylation, making them a safer choice when this side reaction is a concern.[7]

  • To Suppress Epimerization:

    • Use Racemization-Suppressing Reagents: Modern coupling reagents are designed to minimize racemization. Reagents based on HOAt (like HATU) or OxymaPure (like COMU) are particularly effective.[5][6][8]

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Avoid using tertiary amines that can act as nucleophiles.

    • Low Temperature: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

Reagent Selection and Protocols

Coupling Reagent Comparison for Hindered Amines

The choice of coupling reagent is the most critical factor for success. The table below summarizes the properties of common reagent classes.

Reagent ClassExamplesReactivity for Hindered SubstratesCommon ByproductsKey AdvantagesKey Disadvantages
Carbodiimides EDC, DCC, DICLowN-acylurea, (di)alkylureaInexpensive, readily available.[2]Often ineffective for hindered couplings, byproduct removal can be difficult (especially DCU).[13][15]
Phosphonium Salts PyBOP, PyAOPHighTris(pyrrolidino)phosphine oxideExcellent reactivity, does not cause amine guanidinylation.[4]Solutions have moderate stability, can be more expensive.
Uronium/Aminium Salts (HOBt-based) HBTU, TBTUModerate-HighTetramethylureaGood performance for routine synthesis.[4]Can cause guanidinylation, less reactive than HOAt-based reagents.[7]
Uronium/Aminium Salts (HOAt-based) HATU, HCTUVery HighTetramethylurea"Gold standard" for hindered couplings, highly reactive.[4][6]Expensive, can cause guanidinylation if used in excess.[3]
Uronium/Aminium Salts (Oxyma-based) COMUVery HighTetramethylurea, morpholino-ureaReactivity rivals HATU, non-explosive, good solubility.[7][16]Limited solution stability compared to HATU.
Decision Workflow for Hindered Amide Coupling

This workflow provides a logical path for troubleshooting and optimization.

G start Start: Carboxylic Acid + Cyclobutyl Amine initial_cond Initial Attempt: EDC / HOAt / DIPEA in DMF Room Temperature, 24h start->initial_cond monitor Monitor Reaction (LC-MS / TLC) initial_cond->monitor success Success: >80% Conversion monitor->success Clean Reaction low_yield Problem: Low Conversion (<50%) monitor->low_yield Stalled Reaction side_products Problem: Significant Side Products monitor->side_products Impure sol_reagent Solution 1: Upgrade Reagent Use HATU or COMU (1.1 eq) with DIPEA (2-3 eq) low_yield->sol_reagent sol_check_stoich Solution: Check Stoichiometry If guanidinylation, use PyBOP or pre-activate acid side_products->sol_check_stoich sol_reagent->monitor Re-run & Monitor sol_temp Solution 2: Increase Temperature Heat to 50°C or use Microwave (e.g., 100°C, 30 min) sol_reagent->sol_temp If still low yield sol_temp->monitor Re-run & Monitor sol_acylf Advanced Solution: Acyl Fluoride Method Use TFFH / Pyridine sol_temp->sol_acylf If still fails sol_check_stoich->monitor Re-run & Monitor

Caption: Troubleshooting workflow for cyclobutyl amine coupling.

Experimental Protocol: High-Potency Coupling with HATU

This protocol provides a robust starting point for coupling a generic carboxylic acid with a cyclobutyl amine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Cyclobutyl Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Stir until fully dissolved.

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 - 3.0 eq).

  • Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 5-10 minutes. The solution may change color. This step allows for the formation of the OAt-active ester.

  • Coupling: Add the cyclobutyl amine (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Optimization: If the reaction is sluggish after several hours, gently warm the mixture to 40-50 °C and continue to monitor.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: Why are cyclobutyl amines so much more challenging to couple than, for example, cyclohexyl amines?

The primary reason is sterics. While both are secondary amines, the bond angles of the cyclobutyl ring position the adjacent methylene groups in a way that more effectively shields the nitrogen lone pair from incoming electrophiles compared to the chair conformation of a cyclohexyl ring. This steric hindrance significantly raises the activation energy for the nucleophilic attack, slowing the reaction.

Q2: Can I just use a large excess of the cyclobutyl amine to drive the reaction?

While using an excess of the amine (e.g., 1.5-2.0 equivalents) can sometimes improve yields, it is often not an ideal strategy.[13] Firstly, hindered amines are often valuable, multi-step synthetic intermediates, making this approach costly. Secondly, it complicates purification, as the unreacted polar amine can be difficult to separate from the amide product. Finally, if using a uronium reagent, excess amine increases the risk of guanidinylation side reactions.[7]

Q3: My coupling reagent (HATU/COMU) is expensive. How can I be sure it's active before committing my valuable substrates?

Coupling reagents, especially uronium and phosphonium salts, are moisture-sensitive. It is crucial to use anhydrous solvents and handle the reagents under an inert atmosphere.[2][17] If you suspect your reagent has degraded, it is best to use a fresh bottle. A small-scale test reaction with a simple, unhindered amine (like benzylamine) and a standard carboxylic acid can quickly confirm the reagent's activity.

Q4: When is it appropriate to switch from thermal heating to microwave irradiation?

Consider microwave synthesis when a reaction shows little to no progress at room temperature or with gentle heating (50-60 °C) after several hours.[9][10][11] It is particularly useful for forcing the last 10-20% of a reaction to completion. However, optimization is key, as excessive temperature or time can lead to decomposition. Start with a short time (10-15 minutes) at a moderate temperature (e.g., 100-120 °C) and assess the outcome before attempting more forcing conditions.

Q5: What is the mechanism that makes HATU so effective?

The effectiveness of HATU lies in the OAt-active ester it forms. The process is as follows:

  • The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate.

  • The carboxylate attacks the central carbon of HATU.

  • This forms the highly reactive OAt-active ester intermediate and releases tetramethylurea.

  • The nitrogen of the cyclobutyl amine then attacks the carbonyl carbon of this active ester.

  • The HOAt (1-hydroxy-7-azabenzotriazole) anion is an excellent leaving group due to the electron-withdrawing effect of the pyridine nitrogen in its ring system, which stabilizes the resulting anion.[5] This makes the active ester highly susceptible to nucleophilic attack, even by a hindered amine.

G RCOOH R-COOH + Base -> R-COO⁻ p1 RCOOH->p1 HATU HATU HATU->p1 ActiveEster [R-CO-OAt] (Highly Reactive Ester) p2 ActiveEster->p2 Amine Cyclobutyl-NH₂ Amine->p2 Amide R-CO-NH-Cyclobutyl (Product) Byproduct + HOAt⁻ Amide->Byproduct p1->ActiveEster Activation p2->Amide Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

References
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem, Inc. Retrieved February 23, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthetics. Retrieved February 23, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Growing Science. Retrieved February 23, 2026, from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Peptide Synthetics. Retrieved February 23, 2026, from [Link]

  • Choosing amide coupling agent : r/Chempros - Reddit. (2023, March 20). Reddit. Retrieved February 23, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). CHIMIA International Journal for Chemistry. Retrieved February 23, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2021, March 12). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Luxembourg Bio Technologies Ltd. Retrieved February 23, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Reddit. Retrieved February 23, 2026, from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Coupling Reagents - Luxembourg Bio Technologies. (n.d.). Luxembourg Bio Technologies Ltd. Retrieved February 23, 2026, from [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB | Bentham Science. (n.d.). Bentham Science Publishers. Retrieved February 23, 2026, from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. (2024, December 9). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Università degli Studi di Milano. Retrieved February 23, 2026, from [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed. (2020, April 11). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 23, 2026, from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). LibreTexts. Retrieved February 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Case ID: TC-S-THIO-AMINE-001 Status: Active Severity: High (Catalyst Deactivation Risk) Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary & Diagnostic Triage The Core Challenge: You are...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TC-S-THIO-AMINE-001 Status: Active Severity: High (Catalyst Deactivation Risk) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Diagnostic Triage

The Core Challenge: You are working with [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine . This molecule presents a "perfect storm" for palladium catalyst poisoning due to a structural feature known as the Chelation Trap .

The primary amine (


) and the thiophene sulfur atom are positioned relative to the cyclobutyl core in a way that allows them to form a stable 6-membered metallacycle  with the palladium center. This chelation effectively displaces your phosphine ligands, shutting down the catalytic cycle before oxidative addition or transmetallation can occur.
Diagnostic Decision Tree

Use this flowchart to identify your specific failure mode.

Catalyst_Diagnosis Start Reaction Outcome? Stall 0% Conversion (Starting Material Recovers) Start->Stall LowYield Low Yield (<30%) + Black Precipitate Start->LowYield Dehal Dehalogenation (Br replaced by H) Start->Dehal Cause1 DIAGNOSIS: Chelation Poisoning Amine+Sulfur lock Pd(II) Stall->Cause1 Likely Cause2 DIAGNOSIS: Ligand Displacement S-binding > P-binding LowYield->Cause2 Likely Cause3 DIAGNOSIS: Slow Cycle Hydride Transfer dominates Dehal->Cause3 Likely Sol1 SOLUTION A: Boc-Protection (Mandatory) Cause1->Sol1 Sol2 SOLUTION B: Pd-PEPPSI or XPhos G4 Cause2->Sol2 Cause3->Sol2

Figure 1: Diagnostic logic for identifying the specific mode of catalyst failure.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, we must understand the coordination chemistry at play.

  • The Amine Problem: Primary amines are strong Lewis bases (σ-donors). In standard coupling conditions (Suzuki/Buchwald), the free amine competes with the phosphine ligand for the Pd(0) or Pd(II) center.

  • The Thiophene Problem: Thiophenes are soft Lewis bases. The sulfur atom can coordinate to Pd, acting as a "silent poison."

  • The Chelate Effect (The Killer): In your specific molecule, the amine is attached to a methylene group on the cyclobutyl ring (

    
    ), and the thiophene is attached to the same 
    
    
    
    .
    • Path:

      
      .
      
    • This forms a 6-membered chelate ring . Entropy favors this intramolecular binding over the binding of your bulky phosphine ligand. Once this chelate forms, the palladium is catalytically dead.

Strategic Solutions & Protocols

Strategy A: The "Gold Standard" (Amine Protection)

Recommended for: Scale-up, high-value substrates, and consistent results.

The only way to completely eliminate the chelation risk is to mask the amine. We recommend Boc-protection because it is orthogonal to most cross-coupling conditions (basic) and easily removed later (acidic).

Protocol 1: Boc-Protection & Coupling Workflow

  • Protection Step:

    • Dissolve substrate (1.0 equiv) in DCM.

    • Add

      
       (1.1 equiv) and 
      
      
      
      (1.2 equiv).
    • Stir at RT for 2-4 hours. The cyclobutyl steric bulk usually does not hinder this reaction significantly.

    • Checkpoint: Verify disappearance of free amine by TLC/LCMS.

  • Coupling Step (Suzuki-Miyaura):

    • Catalyst:

      
       (3-5 mol%) or 
      
      
      
      (1-2 mol%).
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv).
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temp: 80-90°C.

    • Why this works: The Boc group creates steric bulk and withdraws electron density from the nitrogen, killing its ability to coordinate to Pd.

  • Deprotection:

    • Standard TFA/DCM or HCl/Dioxane treatment.

Strategy B: The "Direct Coupling" (Ligand Overpowering)

Recommended for: High-throughput screening (HTS) or when protection is impossible.

If you cannot protect the amine, you must use a ligand that binds to Palladium much more strongly than the amine/sulfur chelate.

Recommended Catalyst Systems:

  • Buchwald G3/G4 Precatalysts: Specifically XPhos Pd G4 or RuPhos Pd G4 .

    • Mechanism:[1][2][3][4][5] These bulky biaryl phosphine ligands create a "roof" over the Pd center, physically blocking the approach of the amine/sulfur chelate while allowing the oxidative addition of the C-Br bond.

  • NHC Catalysts: Pd-PEPPSI-IPr .

    • Mechanism:[1][2][3][4][5] The N-Heterocyclic Carbene (NHC) bond to Pd is extremely strong and resistant to displacement by sulfur or amines.

Protocol 2: Direct Coupling of Free Amine

ComponentSpecificationNotes
Catalyst XPhos Pd G4 (3–5 mol%)Do NOT use

or

. They will fail.
Boronic Acid 1.5 equivExcess is needed due to potential protodeboronation.
Base

(3.0 equiv)
Anhydrous base is often better to prevent hydrolysis.
Solvent n-Butanol or t-Amyl Alcohol Protic solvents can solvate the free amine, reducing its nucleophilicity toward Pd.
Temperature 80°CDo not overheat; thiophenes can decompose.

Frequently Asked Questions (FAQs)

Q1: Can I just use the HCl salt of the amine to prevent coordination?

  • Technically, yes, but practically, no. In a Suzuki coupling, you must add a base (e.g., Carbonate, Phosphate) to activate the boronic acid. This base will inevitably deprotonate your ammonium salt in situ, regenerating the free amine poison.

  • Exception: If you are doing a Sonogashira or Stille coupling that can tolerate neutral/acidic conditions, the salt method might work.

Q2: I see "Palladium Black" precipitating immediately. What does this mean?

  • This indicates ligand dissociation . The thiophene sulfur or the amine has displaced your phosphine ligand. Without the ligand, the Pd(0) atoms aggregate into inactive metal clusters (Pd black).

  • Fix: Switch to Pd-PEPPSI-IPr (NHC ligand). NHCs are much harder to displace than phosphines.

Q3: Why is the cyclobutyl group relevant?

  • The cyclobutyl ring imposes a "gem-disubstituted" conformational constraint (similar to the Thorpe-Ingold effect). This forces the amine arm and the thiophene ring closer together in space, actually increasing the rate of poison chelate formation compared to a linear alkyl chain. This makes protection even more critical.

Q4: My reaction works but I get 30% dehalogenated product (H instead of R). Why?

  • Dehalogenation occurs when the catalytic cycle is slow. If the transmetallation step is hindered (by steric bulk or amine coordination), the Pd(II)-Ar species will undergo

    
    -hydride elimination (if possible) or abstract a hydride from the solvent.
    
  • Fix: Use a catalyst that facilitates extremely fast reductive elimination, such as RuPhos Pd G4 .

Visualizing the Poisoning Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the destructive chelation trap.

Poisoning_Mechanism cluster_legend Legend Pd_L Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-Br Pd_L->OxAdd + Substrate (Br-site) Trap DEAD CATALYST (N,S)-Chelate Complex Pd_L->Trap Coordination of N & S (Displaces L) OxAdd->Trap Intramolecular Chelation Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Substrate Substrate (Free Amine + S) key1 Green: Productive Cycle key2 Red: Poisoning Trap

Figure 2: Mechanistic competition between productive cross-coupling and the formation of the inactive chelate complex.

References

  • Sherwood, J. et al. "Palladium-catalyzed cross-coupling of primary amines: Strategies for success." Journal of Organic Chemistry, 2019.

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Organometallics, 2009. (Demonstrates NHC stability against poisoning).

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. (Alternative coupling partners for difficult substrates).

  • BenchChem Technical Database. "Catalyst Poisoning in Heterocyclic Chemistry."

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine 1H NMR

Executive Summary Molecule: [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine Formula: C₉H₁₂BrNS Application: Primary amine building block for monoamine reuptake inhibitors and bioisosteres of sibutramine. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine Formula: C₉H₁₂BrNS Application: Primary amine building block for monoamine reuptake inhibitors and bioisosteres of sibutramine.

This guide provides a comparative analysis of NMR acquisition strategies for verifying the identity and purity of this specific cyclobutyl-thiophene scaffold. Unlike simple aromatics, this molecule presents unique challenges: cyclobutyl ring puckering causing second-order effects and thiophene regioisomerism that requires precise coupling constant analysis.

We compare the industry-standard CDCl₃ protocol against a DMSO-d₆ validation protocol , demonstrating why the latter is superior for confirming the labile amine functionality and resolving the quaternary carbon's adjacent protons.

Comparative Analysis: Solvent System & Field Strength

The choice of solvent dramatically alters the spectral topology for this amine. Below is a comparison of performance metrics between the two primary methodologies.

Table 1: Performance Comparison (CDCl₃ vs. DMSO-d₆)
FeatureMethod A: Standard (CDCl₃)Method B: Validation (DMSO-d₆)Recommendation
Amine (-NH₂) Detection Poor. Often broadened into baseline or exchanged with trace water (~1.5 ppm).Excellent. Appears as a distinct broad singlet or triplet (if anhydrous) at ~2.0–3.5 ppm.Use Method B for purity assay.
Thiophene Resolution Good. Sharp doublets.Moderate. Slight broadening possible due to viscosity; requires longer relaxation delay (d1).Method A for coupling constants (

).
Cyclobutyl Puckering Complex. Multiplets often overlap with water or grease peaks.Distinct. High polarity stabilizes specific conformers, often simplifying multiplets.Method B for integral accuracy.
Methanamine (-CH₂-) Singlet (Sharp). ~2.90 ppm.Singlet (Broadened). May show coupling to NH₂ if sample is ultra-dry.Method A for chemical shift calibration.
Decision Logic for Researchers

The following decision tree illustrates the recommended workflow for full characterization.

SolventDecision Start Start: Characterization Goal Routine Routine ID / Reaction Monitoring Start->Routine FullChar Full Characterization / Pub Quality Start->FullChar CDCl3 Method A: CDCl3 (Fast, Sharp Aromatics) Routine->CDCl3 DMSO Method B: DMSO-d6 (Amine Validation) FullChar->DMSO Check Check Thiophene J-coupling CDCl3->Check Verify Regioisomer Integrate Integrate NH2 & CH2 DMSO->Integrate Confirm Salt Free

Figure 1: Strategic workflow for solvent selection based on analytical requirements.

Spectral Interpretation & Assignment

The structure contains three distinct "zones" of magnetic environment. The values below are high-confidence estimates based on fragment additivity rules and analog data (e.g., 5-bromothiophene-2-carbonitrile).

Zone A: The Thiophene System (Aromatic Region)

The 2,5-disubstitution pattern is critical. Unlike a monosubstituted thiophene (3 protons), this system has only two protons (H3 and H4).

  • Signal: Two Doublets (

    
    ).
    
  • Coupling Constant (

    
    ): 3.8 – 4.0 Hz . This specific 
    
    
    
    value confirms the 2,5-substitution. (2,3-substitution would be ~5.0 Hz; 2,4-substitution ~1.5 Hz).
  • Shift Logic: The 5-Br is electron-withdrawing but mesomerically donating. The cyclobutyl group is weakly donating.

    • H4 (near Br): ~6.90 – 6.98 ppm.

    • H3 (near Cyclobutyl): ~6.70 – 6.80 ppm.

Zone B: The Methanamine Linker
  • Signal: Singlet (

    
    ).
    
  • Shift: 2.80 – 3.00 ppm .

  • Context: This sharp singlet integrates to 2H. If this signal splits into an AB quartet, it indicates a chiral center is inducing diastereotopicity (unlikely here unless the amine is derivatized).

Zone C: The Cyclobutyl Ring (Aliphatic Region)

The ring is puckered, making the protons on C2/C4 and C3 magnetically non-equivalent in static conformations. However, rapid ring inversion usually averages these.

  • C2/C4 Protons (Adjacent to Quaternary C): Complex Multiplet (

    
    ), 2.10 – 2.40 ppm . (4H)
    
  • C3 Protons (Distal): Multiplet (

    
    ), 1.80 – 2.00 ppm . (2H)
    
Table 2: Predicted Chemical Shifts (Method A: CDCl₃)
PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (

)
Thiophene-H4 Aromatic6.95 ± 0.05Doublet (

)
1H3.9 Hz
Thiophene-H3 Aromatic6.75 ± 0.05Doublet (

)
1H3.9 Hz
-CH₂-NH₂ Aliphatic2.85 ± 0.10Singlet (

)
2H-
Cyclobutyl (C2/C4) Aliphatic2.20 – 2.40Multiplet (

)
4HComplex
Cyclobutyl (C3) Aliphatic1.80 – 2.00Multiplet (

)
2HComplex
-NH₂ Exchangeable1.2 – 1.6Broad (

)
2H-

Experimental Protocols

Protocol A: High-Fidelity Sample Preparation (Method B - DMSO-d₆)

Use this protocol for publication-quality spectra or when verifying the free base vs. hydrochloride salt form.

  • Massing: Weigh 5–10 mg of the product into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Use an ampule of DMSO-d₆ opened immediately before use to minimize water content. Water in DMSO appears at ~3.33 ppm and can obscure the methanamine singlet.

  • Homogenization: Vortex for 30 seconds. Ensure no solids remain.

  • Acquisition Parameters (600 MHz recommended, 300 MHz acceptable):

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 5.0 seconds (Essential for accurate integration of the quaternary-adjacent protons).

    • Scans (ns): 64 (to resolve the low-intensity wings of the cyclobutyl multiplets).

    • Temperature: 298 K.

Protocol B: Validation of Regioisomer (2,5- vs 2,4-substitution)

If the coupling constant is ambiguous, perform a 1D NOE difference experiment.

  • Irradiate the Methanamine Singlet (~2.85 ppm) .

  • Observation:

    • Positive NOE at Thiophene-H3 (~6.75 ppm) confirms the 2-position attachment.

    • No NOE at the aromatic region suggests incorrect connectivity (or 2,4-isomer where H is distant).

Mechanistic Visualization

The following diagram details the scalar coupling network used to assign the thiophene protons.

CouplingNetwork cluster_legend Interpretation Key Br Bromine (Pos 5) H4 H4 Proton (δ ~6.95) Br->H4 Inductive Deshielding H3 H3 Proton (δ ~6.75) H4->H3 3J Coupling (3.9 Hz) C2 Carbon (Pos 2) (Attachment Point) H3->C2 Proximity Cyclo Cyclobutyl Ring C2->Cyclo Sigma Bond key The 3.9 Hz coupling is the fingerprint of 2,5-substitution.

Figure 2: Scalar coupling network and inductive effects defining the aromatic region.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for pulse sequences).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules on thiophene/cyclobutane shifts).
  • PubChem. (2025).[2] "5-Bromothiophene-2-carbonitrile (Precursor Data)." National Library of Medicine. Link

Sources

Comparative

Advanced Quality Control Frameworks for [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Executive Summary: The "Purity" Paradox In the high-stakes environment of drug development, [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (hereafter BTC-Amine ) serves as a critical bioisostere scaffold.[1] Its cyclobu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Paradox

In the high-stakes environment of drug development, [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine (hereafter BTC-Amine ) serves as a critical bioisostere scaffold.[1] Its cyclobutane ring offers unique conformational rigidity, while the bromothiophene moiety acts as a versatile handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1]

However, a recurring issue in medicinal chemistry is the "Purity Paradox": a reagent batch certified as >98% pure by HPLC (Area %) fails catastrophically in downstream coupling reactions.

This guide objectively compares the three dominant quality control (QC) methodologies—HPLC-UV/MS , Quantitative NMR (qNMR) , and Titration —to reveal why standard protocols often miss critical catalyst poisons.[1] We provide actionable, self-validating protocols to ensure your reagent meets the stringent requirements of pharmaceutical synthesis.

Critical Quality Attributes (CQAs) & Impurity Origins

Before selecting an assay, one must understand the enemy. The synthesis of BTC-Amine typically involves the cyclization of a nitrile precursor followed by reduction. This pathway introduces specific impurity classes that dictate the choice of assay.

Figure 1: Impurity Genesis Pathway

Visualizing the chemical origins of critical contaminants.[2]

ImpurityOrigins Start Starting Material: 2-Bromothiophene Step1 Step 1: Cyclization (NaH/DMSO) Start->Step1 Imp1 Impurity A: 3-Bromo Isomer (Regioisomer) Start->Imp1 Contaminant in SM Step2 Step 2: Nitrile Reduction (LAH/BH3) Step1->Step2 Product Target: BTC-Amine Step2->Product Imp2 Impurity B: Des-Bromo Analog (Over-reduction) Step2->Imp2 Debromination Side Rxn Imp3 Impurity C: Residual Nitrile (Incomplete Rxn) Step2->Imp3 Incomplete Conversion Imp4 Impurity D: Inorganic Salts (Al/B residues) Step2->Imp4 Quench Residues

Caption: Logical flow of impurity generation. Note that Impurity D (Salts) is invisible to UV detection.[1]

Comparative Analysis of Assay Methods

We benchmarked three methods using a "Challenge Batch" of BTC-Amine known to contain trace salts and isomeric impurities.[1]

Comparison Matrix
FeatureMethod A: HPLC-UV/MS Method B: qNMR (Internal Std) Method C: Potentiometric Titration
Primary Metric Chromatographic Purity (Area %)Absolute Content (Weight %)Amine Content (Molar %)
Detection Basis UV Absorption / Mass ChargeNuclear Spin (Proton Counting)Acid-Base Neutralization
Blind Spots Inorganic salts, water, UV-inactive solvents.[1]Paramagnetic impurities (rare).[1]Non-basic impurities, neutral salts.
Precision (RSD) < 0.5%< 1.0%< 0.2%
Throughput High (Automated)Medium (Manual prep)Medium
Verdict Best for: Profiling organic impurities.[1]Best for: True potency & salt quantification.Best for: Bulk stoichiometry checks.

Deep Dive: The Protocols

Method A: HPLC-UV/MS (The Impurity Profiler)

Why use it: To detect the 3-bromo isomer and des-bromo analogs which compete in cross-coupling reactions.[1]

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Thiophene max) and MS (ESI+).

  • Critical Step: The 3-bromo isomer typically elutes immediately adjacent to the 2-bromo product.[1] Ensure resolution (

    
    ) > 1.5.
    

The Trap: HPLC Area % assumes all components have equal extinction coefficients. The des-bromo analog often has a lower response factor, leading to underestimation of this impurity.

Method B: Quantitative NMR (The "Gold Standard" for Assay)

Why use it: A 99% HPLC area purity can mean only 80% active mass if the sample is wet or salty. qNMR measures the absolute weight percent .

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

    • Requirement: Non-hygroscopic, high purity (>99.9%), distinct signals.

  • Solvent: DMSO-

    
     (prevents amine aggregation common in 
    
    
    
    ).[1]
  • Preparation: Weigh ~10 mg of BTC-Amine and ~5 mg of IS directly into the NMR tube with 0.01 mg precision.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): > 30 seconds (5x 
      
      
      
      is mandatory for quantitation).
    • Scans: 16-32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.

Expert Insight: Focus on the cyclobutane methylene protons (1.8–2.4 ppm) for quantification, as the thiophene protons may show subtle broadening due to rotation.

Case Study: The Suzuki Failure

Scenario: A process chemistry team attempted a Suzuki coupling using BTC-Amine (Batch X).

  • Batch X Data: HPLC: 99.2% Area.[1]

  • Outcome: Reaction stalled at 40% conversion. Catalyst turned black (precipitation).

Investigation:

  • qNMR Analysis: Revealed the absolute assay was only 84% .

  • Impurity ID: The remaining 15% was Magnesium Bromide (

    
    ) and residual THF complexes (from the Grignard synthesis of the starting material).
    
  • Mechanism: The excess bromide ions poisoned the Palladium catalyst, shifting the equilibrium away from the active

    
     species.
    

Recommended QC Workflow (Decision Tree)

Adopt this self-validating workflow to prevent batch failures.

Figure 2: The "Gatekeeper" Protocol

QCWorkflow Sample Incoming Reagent BTC-Amine Test1 Test 1: 1H-NMR (Qualitative) Sample->Test1 Decision1 Structure Confirmed? Test1->Decision1 Test2 Test 2: HPLC-UV/MS Decision1->Test2 Yes Fail FAIL: Purify / Recalculate MW Decision1->Fail No (Wrong Isomer) Decision2 Purity > 98% Area? No Des-bromo > 0.5%? Test2->Decision2 Test3 Test 3: qNMR (Assay) Decision2->Test3 Yes Decision2->Fail No (Organic Impurities) Decision3 Wt% > 95%? Salts < 2%? Test3->Decision3 Pass PASS: Release for Synthesis Decision3->Pass Yes Decision3->Fail No (Low Potency)

Caption: Integrated QC decision matrix ensuring both identity and potency.

References

  • BenchChem Technical Support. (2025).[4][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Pharmaceutical Intermediates. BenchChem. Link[1]

  • Almac Sciences. (2025). QNMR – A Modern Alternative to HPLC for Assay Analysis.[6] Almac Group.[7] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients. Spectroscopy Europe, 22(3). Link

  • Organic Syntheses. (2014). Preparation of 3-Bromothiophene and related impurities. Org. Synth. Coll. Vol. 5, p. 149. Link

  • Sigma-Aldrich. (2025).[1][8] Product Specification: 5-Bromo-substituted Thiophenes. Merck KGaA.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, from synthesis to disposal. The compound [1-(5...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, from synthesis to disposal. The compound [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine, a brominated thiophene derivative, requires meticulous handling not only during its use but, critically, during its disposal. Improper disposal can lead to significant environmental contamination, regulatory non-compliance, and potential safety hazards.[1]

This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards, to ensure the protection of personnel and the environment.

Hazard Assessment: Understanding the "Why"

  • Halogenated Organic Compound: The presence of bromine classifies this as a halogenated organic compound. These substances require segregation from non-halogenated waste streams.[2] The primary reason for this is that co-incineration with other solvents can produce highly corrosive and toxic byproducts like hydrogen bromide (HBr) gas if the disposal facility is not equipped with specialized scrubbers.

  • Toxicity Profile (Inferred): Thiophene and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[3] Related brominated compounds are often classified as toxic and irritants. For instance, 2-Bromothiophenol is listed as toxic if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation.[4] Therefore, it is imperative to treat [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine with similar caution.

  • Environmental Hazard: Brominated organic compounds can be very toxic to aquatic life, and their release into the environment must be avoided.[5]

This assessment mandates that the compound be treated as a regulated, hazardous chemical waste.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations set forth by bodies such as the Environmental Protection Agency (EPA).

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling and commingling of this waste must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2][6]

Step 2: Segregate the Waste Stream

This is the most crucial step in the disposal process.

  • Designate as Halogenated Waste: This compound and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats) must be disposed of in a waste container specifically designated for HALOGENATED ORGANIC WASTE .[2][7][8]

  • Avoid Co-mingling: Do NOT mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol), strong acids, bases, or oxidizers.[6][9][10] Mixing incompatible chemicals can lead to dangerous reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs and complexity.[6]

Step 3: Select the Appropriate Waste Container

The integrity of your waste containment is paramount to preventing leaks and spills.

  • Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass bottles with screw caps are typically appropriate.[8][11]

  • Condition: The container must be in good condition, free from cracks or damage, and have a tightly sealing, threaded cap.[7][8][12]

  • Size: Choose a container size appropriate for the volume of waste to avoid having large, half-empty containers taking up storage space.[8]

Step 4: Label the Container Correctly

Proper labeling is a regulatory requirement and is essential for the safety of everyone who may handle the container.[11]

  • Timing: Affix the label to the container before adding the first drop of waste.[7][6]

  • Content: The label must clearly state:

    • The words "HAZARDOUS WASTE" .[10][12]

    • The full, unabbreviated chemical name: "[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine" .[7][12]

    • An accurate estimation of the concentration or percentage of each component if it is part of a mixture.[10][12]

    • The relevant hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).[9]

    • Your name, laboratory, and the date of accumulation.

Step 5: Accumulate and Store Safely

Waste must be stored in a designated and controlled location pending pickup.

  • Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[1][11][12]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin or tray to contain any potential leaks.[1][8]

  • Keep Closed: The container must remain closed at all times except when actively adding waste. Do not leave a funnel in the opening.[8][11][12]

Step 6: Arrange for Final Disposal

Hazardous waste must be disposed of through the proper channels.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[11][12]

  • Do Not Drain Dispose: Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer.[2][7]

  • Empty Containers: An empty container that once held this chemical must still be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must also be collected as halogenated hazardous waste.[9]

Emergency Procedures

Spill Response

For a small spill contained within a chemical fume hood:

  • Ensure your PPE is adequate.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as halogenated hazardous waste.[6][13]

  • For large spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team and EH&S office immediately.[7]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][15]

Data and Workflow Summary

Disposal Parameter Table
ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated Organic Liquid/SolidContains bromine, a halogen.[2]
Primary Container Tightly sealed, chemically compatible (HDPE or Glass)Prevents leaks and chemical degradation of the container.[7][8]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentComplies with regulations and contains spills.[1][12]
Required PPE Nitrile gloves, safety goggles, lab coatProtects against skin/eye contact and contamination.[13][14]
Handling Area Certified Chemical Fume HoodPrevents inhalation of potentially toxic vapors/aerosols.[6]
Disposal Method Pickup by licensed hazardous waste vendor via institutional EH&SEnsures compliant treatment and disposal (e.g., high-temperature incineration).[12]
Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_process Segregation & Collection cluster_storage Storage & Disposal gen Waste Generation (e.g., residual chemical, contaminated labware) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe hood Work in Fume Hood ppe->hood segregate Step 2: Segregate as HALOGENATED Waste hood->segregate container Step 3: Select Compatible Container labeling Step 4: Label Container 'Hazardous Waste' 'Halogenated' + Full Name container->labeling collect Place Waste into Labeled Container labeling->collect segregate->collect close_lid Keep Container Closed collect->close_lid store Step 5: Store in SAA (Secondary Containment) close_lid->store request Step 6: Request Pickup from EH&S store->request disposal Final Disposal by Licensed Vendor request->disposal

Caption: Workflow for the safe disposal of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved February 23, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (2003, February 15). University of Pennsylvania. Retrieved February 23, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 23, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 23, 2026, from [Link]

  • Chemical Waste Procedures. (2025, September 25). Division of Research Safety - University of Illinois. Retrieved February 23, 2026, from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved February 23, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved February 23, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations - Temple University. Retrieved February 23, 2026, from [Link]

  • BROMINE FOR SYNTHESIS MSDS. (2019, April 9). Loba Chemie. Retrieved February 23, 2026, from [Link]

  • KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives. (n.d.). Google Patents.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]

  • Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. (2006, March 22). Cole-Parmer. Retrieved February 23, 2026, from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Executive Safety Summary Treat as: High Hazard / Corrosive / Acute Toxin [1] [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine is a specialized heterocyclic building block containing a primary amine, a cyclobutane ring, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High Hazard / Corrosive / Acute Toxin [1]

[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine is a specialized heterocyclic building block containing a primary amine, a cyclobutane ring, and a halogenated thiophene.[1] Due to the lack of specific toxicological data for this exact structure, Structure-Activity Relationship (SAR) protocols mandate handling this compound with the highest level of precaution applicable to corrosive primary amines and halogenated heteroaromatics .[1]

Immediate Core Hazards:

  • Skin/Eye Corrosion: The primary methanamine group (

    
    ) is highly basic and likely to cause irreversible skin burns and eye damage (Category 1B/1C).[1]
    
  • Acute Toxicity: The bromothiophene moiety suggests potential for systemic toxicity via inhalation, ingestion, and dermal absorption.[1]

  • Respiratory Sensitization: Inhalation of vapors or dusts may cause severe respiratory irritation or sensitization.[1]

Chemical Identity & Predicted Properties[2][3][4][5][6][7][8][9][10]

PropertyDetail
Chemical Name [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
Molecular Formula

Molecular Weight ~246.17 g/mol
CAS Number Not widely listed; Analogous to 1228994-79-3 (Phenyl variant)
Physical State Viscous Liquid or Low-Melting Solid (Predicted)
Solubility Soluble in DCM, DMSO, Methanol; Limited water solubility.[1][2]
Stability Air-sensitive (absorbs

); Light-sensitive (thiophene ring).[1]

Hazard Identification (SAR-Based)

Note: In the absence of specific GHS data, the following classification is derived from close structural analogs such as (5-Bromothiophen-2-yl)methanamine and cyclobutylmethanamine.[1]

Hazard ClassGHS Category (Conservative Estimate)Hazard Statement
Skin Corrosion Cat.[1] 1B Causes severe skin burns and eye damage.[1]
Acute Toxicity Cat.[1][3] 3 or 4 Toxic/Harmful if swallowed or in contact with skin.[1][4][5]
Eye Damage Cat. 1 Causes serious eye damage.[1][6][7][8]
STOT - SE Cat.[1][3] 3 May cause respiratory irritation.[1][4][8]

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Thin disposable nitrile gloves (4 mil) provide insufficient protection against prolonged contact with halogenated aromatics, which can permeate the material, while the amine functionality actively degrades latex.[1] Laminate films offer the broadest resistance.[1]

PPE Selection Logic

The following decision tree guides the selection of PPE based on the operational scale and risk potential.

PPE_Decision_Logic Start Task Assessment Scale Scale / State? Start->Scale Small_Solid < 1g (Solid/Viscous) Scale->Small_Solid Low Risk Large_Liquid > 1g or Solution Scale->Large_Liquid High Risk Gloves_Standard Gloves: Double Nitrile (min 5 mil + 4 mil) Small_Solid->Gloves_Standard Resp_Standard Resp: Fume Hood Only Small_Solid->Resp_Standard Eye_Standard Eye: Safety Glasses + Side Shields Small_Solid->Eye_Standard Gloves_High Gloves: Silver Shield® (Laminate) under Nitrile Large_Liquid->Gloves_High Resp_High Resp: Hood + N95/P100 (if powder risk) Large_Liquid->Resp_High Eye_High Eye: Chemical Goggles + Face Shield Large_Liquid->Eye_High

Figure 1: PPE Decision Logic based on operational scale and physical state.[1][9]

Detailed PPE Specifications
ComponentSpecificationOperational Context
Hand Protection Primary: Silver Shield® / 4H® (Laminate) Secondary: Nitrile (5 mil minimum) over-glove.[1]Mandatory for synthesis, purification, or handling >100 mg in solution.[1] Laminate prevents permeation of the bromothiophene moiety.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent).[1]Standard safety glasses are insufficient for corrosive liquids.[1] Use a face shield if pouring volumes >50 mL.[1]
Respiratory Fume Hood: Face velocity 80–100 fpm.[1] Respirator: Full-face w/ ABEK-P3 cartridges.[1]Required if working outside a hood (emergency only). The "K" filter targets ammonia/amines; "P3" targets particulates.[1]
Body Lab coat (Poly/Cotton) + Chemical Apron.[1]Apron required for transfer of stock solutions.[1]

Operational Protocols

Receiving & Storage[1]
  • Atmosphere: Store under Argon or Nitrogen .[1] Primary amines react with atmospheric

    
     to form carbamates, altering stoichiometry and purity.[1]
    
  • Temperature: Store at 2–8°C .

  • Container: Glass or Teflon-lined caps.[1] Avoid metal containers that may corrode.[1]

Weighing & Transfer[1]
  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure .[1]

  • Static Control: Use an ionizing bar if the solid is static-prone to prevent dispersal.[1]

  • Technique:

    • Tare the receiving vial before bringing it into the hood if possible, or use a dedicated hood balance.

    • Do not use spatulas that have contacted strong oxidizers.[1]

    • Immediately re-seal the stock container under inert gas after use.[1]

Reaction Integration
  • Quenching: When used as a reagent, ensure the reaction mixture is quenched slowly.[1] The amine is basic; rapid addition of acid can generate heat.[1]

  • Solvent Compatibility: Avoid acetone or ketones as solvents if the amine is to be stored in solution (formation of imines/Schiff bases).[1] Use DCM, THF, or Toluene .

Emergency Response & Spill Management

Self-Validating Response System: The following workflow ensures that the responder assesses the chemical nature (Corrosive + Toxic) before acting, preventing "blind" cleanup attempts.

Spill_Response Incident Spill Detected Evacuate 1. Evacuate Area & Alert Safety Officer Incident->Evacuate Assess 2. Assess Volume Evacuate->Assess Minor Minor (< 5 mL/g) Assess->Minor Major Major (> 5 mL/g) Assess->Major PPE_Don 3. Don Full PPE (Goggles, Laminate Gloves, Lab Coat) Minor->PPE_Don External Call HazMat Team Major->External Absorb 4. Absorb w/ Chemizorb® or Vermiculite PPE_Don->Absorb Neutralize 5. Wipe Surface w/ Dilute Acetic Acid (1-2%) Absorb->Neutralize Disposal 6. Double Bag & Label 'Hazardous Waste: Toxic/Corrosive' Neutralize->Disposal

Figure 2: Emergency spill response workflow.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1] Do not use mouth-to-mouth resuscitation (risk of secondary exposure to rescuer).[1]

  • Skin Contact: Immediate drenching shower for 15 minutes.[1] Remove contaminated clothing under the shower.[1][7]

  • Eye Contact: Rinse with water for at least 30 minutes , lifting upper and lower lids.[1] Time is critical to prevent corneal opacity.[1]

Disposal & Logistics

Waste Streams

This compound contains Bromine (Halogen) , Sulfur , and Nitrogen .[1] It cannot be disposed of in standard organic waste streams if the facility uses non-scrubbed incineration.[1]

Waste CategoryProtocol
Solid Waste Collect in a dedicated container labeled "Halogenated Organic Solid - Toxic" .[1]
Liquid Waste Dissolve in combustible solvent (e.g., Ethanol) and place in "Halogenated Organic Solvents" container.
Contaminated Sharps Needles/syringes must be disposed of as Chemical Sharps (not just bio-sharps).[1]
Destruction Method

Incineration: Must be performed in a facility equipped with a scrubber to neutralize Hydrogen Bromide (HBr) and Sulfur Oxides (SOx) generated during combustion.[1]

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Thiophene derivatives and Amines.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Corrosive Amines.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
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[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
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